Zosuquidar trihydrochloride
Description
Propriétés
Formule moléculaire |
C32H34Cl3F2N3O2 |
|---|---|
Poids moléculaire |
637.0 g/mol |
Nom IUPAC |
1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;; |
Clé InChI |
ZPFVQKPWGDRLHL-HFUWVQDBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Zosuquidar Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of zosuquidar. It includes detailed experimental protocols for key assays used in its evaluation and summarizes critical quantitative data from preclinical and clinical studies. Diagrams illustrating its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this significant MDR modulator.
Discovery and Rationale
Zosuquidar trihydrochloride was developed as a highly selective and potent inhibitor of the P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of a wide range of chemotherapeutic agents and contributing to multidrug resistance (MDR). Early P-gp inhibitors, or modulators, often lacked potency and specificity, and were associated with significant side effects and pharmacokinetic interactions with co-administered drugs.
Zosuquidar was designed to overcome these limitations. It is a derivative of a dibenzosuberane, identified through a focused research effort to discover compounds with high affinity for P-gp and minimal off-target effects.[2] Preclinical studies demonstrated that zosuquidar effectively reverses P-gp-mediated MDR in various cancer cell lines at nanomolar concentrations and, importantly, does not significantly alter the pharmacokinetics of co-administered P-gp substrates like doxorubicin (B1662922) and paclitaxel (B517696) in animal models.[1][3]
Mechanism of Action
Zosuquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to the transporter, preventing the efflux of chemotherapeutic drugs from the cancer cell. This leads to an increased intracellular concentration of the cytotoxic agent, thereby restoring its efficacy in resistant cells. The proposed mechanism involves zosuquidar binding to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that inhibits the transporter's ATPase activity and substrate translocation.
References
Zosuquidar Trihydrochloride: A Technical Guide to P-glycoprotein Binding Affinity and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of zosuquidar (B1662489) trihydrochloride, a potent and selective third-generation inhibitor of P-glycoprotein (P-gp). Zosuquidar has been a critical tool in studying multidrug resistance (MDR) and represents a significant effort in developing chemosensitizing agents for cancer therapy. This document consolidates quantitative binding data, outlines key experimental methodologies, and visualizes the mechanisms and workflows relevant to its interaction with P-gp.
Introduction to P-glycoprotein and Zosuquidar
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a member of the ATP-binding cassette (ABC) transporter superfamily.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.[1] In cancer, the overexpression of P-gp is a primary mechanism of multidrug resistance (MDR), leading to decreased intracellular drug accumulation and subsequent treatment failure.
Zosuquidar trihydrochloride (formerly LY335979) was developed as a highly potent and selective third-generation P-gp inhibitor.[2][3] Unlike earlier generations of inhibitors, zosuquidar was designed to have a higher affinity for P-gp and fewer off-target effects, particularly on cytochrome P450 enzymes, thus minimizing pharmacokinetic interactions with co-administered chemotherapy drugs.[3][4][5]
Mechanism of P-glycoprotein Inhibition
Zosuquidar inhibits the function of P-gp, thereby blocking the efflux of chemotherapeutic drugs from cancer cells. This leads to an increased intracellular concentration of the anticancer agent, restoring its cytotoxic efficacy. The binding of zosuquidar to P-gp is described as competitive with other substrates, such as [3H]azidopine, and it effectively reverses P-gp-mediated resistance at nanomolar concentrations.[6] Some studies suggest two zosuquidar molecules may bind to the central binding pocket of P-gp to inhibit substrate transport.[7]
Quantitative Binding and Inhibition Data
Zosuquidar exhibits high-affinity binding to P-gp, as demonstrated by various in vitro assays. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Value | Assay/Cell Line | Reference |
| Ki | 59 nM | Cell-free assay | [8][9] |
| Ki | 60 nM | Cell-free assay, [3H]azidopine photoaffinity labeling | [1][6] |
| Kd | 79 nM | Not specified | [4] |
| IC50 | 1.2 nM | HL60/VCR cell line (drug-resistant) | [1] |
| IC50 | 6.56 ± 1.92 nM | MDCKII-MDR1 cells (spike method) | [7] |
| IC50 | 417 ± 126 nM | MDCKII-MDR1 cells (serial dilution method) | [7] |
| Effective Conc. | 50 - 100 nM | Various cell culture systems | [3] |
| Effective Conc. | 0.1 - 2 µM | Reversing sensitivity to various anticancer drugs | [1] |
Note: IC50 values can vary significantly based on the experimental method, cell line, and specific substrate used.[5][7] The discrepancy between the serial dilution and spike method IC50 values highlights zosuquidar's tendency for nonspecific adsorption to labware, which can significantly impact in vitro results.[7]
Experimental Methodologies
The determination of zosuquidar's binding affinity and inhibitory potency relies on several key experimental protocols.
Competitive Binding Assays
A common method to determine the binding affinity (Ki) involves competitive displacement of a radiolabeled probe that binds to P-gp.
-
[3H]Azidopine Photoaffinity Labeling: This technique is used to measure direct binding to P-gp.[6] Plasma membranes from P-gp-overexpressing cells (e.g., CEM/VLB100) are incubated with the radiolabeled probe [3H]azidopine in the presence of varying concentrations of the inhibitor (zosuquidar).[6] Upon UV irradiation, the probe covalently cross-links to P-gp. The amount of radioactivity incorporated into the P-gp band on an SDS-PAGE gel is measured. Zosuquidar competitively inhibits this binding, allowing for the calculation of its Ki value.[6]
P-gp ATPase Activity Assay
This cell-free assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Protocol Overview: P-gp-containing membranes are incubated with ATP and an ATP-regenerating system.[6] The P-gp ATPase activity is defined as the portion of total ATPase activity that is sensitive to inhibition by sodium orthovanadate.[6] The assay measures the liberation of inorganic phosphate (B84403) from ATP. The effect of zosuquidar on this activity (either stimulation or inhibition, depending on the substrate) can be quantified to assess its interaction with P-gp.[6]
Cell-Based Functional Assays
These assays measure the ability of zosuquidar to reverse P-gp-mediated drug resistance in living cells.
-
Fluorescent Substrate Efflux: This is a widely used method to assess P-gp activity.
-
Cell Culture: P-gp-overexpressing cells (e.g., K562/DOX, MDCKII-MDR1) and their drug-sensitive parental counterparts are used.[10]
-
Incubation: Cells are incubated with a fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123, DiOC2(3)) in the presence or absence of various concentrations of zosuquidar.[10]
-
Measurement: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence plate reader.
-
Analysis: Increased fluorescence in the presence of zosuquidar indicates inhibition of P-gp-mediated efflux.
-
-
Cytotoxicity/Chemosensitivity Assays: These assays confirm that P-gp inhibition translates to restored sensitivity to chemotherapy drugs.
-
Cell Treatment: Drug-resistant cells are treated with a cytotoxic agent (e.g., doxorubicin (B1662922), paclitaxel) alone or in combination with zosuquidar.[1][9]
-
Viability Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is measured using methods like the MTT assay.[10]
-
Analysis: A potentiation of the cytotoxic agent's effect in the presence of zosuquidar demonstrates the reversal of MDR.
-
Clinical Perspective
Despite its high potency in vitro, zosuquidar's clinical success has been limited. Phase I trials demonstrated that zosuquidar was generally well-tolerated and could achieve plasma concentrations necessary for P-gp inhibition.[2][3][11] However, a large Phase III trial in elderly patients with newly diagnosed acute myeloid leukemia (AML) found that the addition of zosuquidar to standard chemotherapy did not improve the overall survival or remission rate compared to placebo.[2][12] This outcome suggests that while P-gp is a contributor to drug resistance, other mechanisms independent of P-gp may also play a significant role in clinical settings.[12]
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rndsystems.com [rndsystems.com]
- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Zosuquidar Trihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Zosuquidar was developed to counteract this resistance mechanism and restore the sensitivity of cancer cells to chemotherapy.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of zosuquidar trihydrochloride, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
This compound is a synthetic, small-molecule compound with a complex heterocyclic structure.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride | [4] |
| Synonyms | LY335979, RS-33295-198 | [5][6] |
| CAS Number | 167465-36-3 | [6] |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂ · 3HCl | [6] |
| Molecular Weight | 636.99 g/mol | [6] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Solubility | Soluble in DMSO.[5] Soluble in water (5 mg/mL, requires sonication).[5] | [5] |
| Storage | Store at -20°C.[5] The compound is unstable in solution; freshly prepared solutions are recommended.[6] | [5][6] |
Table 2: Structural Information of Zosuquidar
| Feature | Description | Reference(s) |
| Chemical Structure | A derivative of a cyclopropyldibenzosuberane.[3] | [3] |
| Key Functional Groups | Difluorocyclopropyl group, quinoline (B57606) moiety, piperazine (B1678402) ring, hydroxyl group. | [3] |
| Stereochemistry | Defined stereocenters are present in the molecule. | |
| InChI Key | ZPFVQKPWGDRLHL-WITOOOCMSA-N |
Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar is a highly potent and selective, competitive inhibitor of P-glycoprotein.[7] P-gp is an ATP-dependent efflux pump that actively transports a wide variety of substrates, including many chemotherapeutic drugs, out of the cell.[8] Zosuquidar binds to the substrate-binding site of P-gp, thereby preventing the efflux of co-administered anticancer drugs.[7] This leads to an increased intracellular accumulation of the chemotherapeutic agents in resistant cancer cells, restoring their cytotoxic activity.[9]
The inhibitory constant (Ki) for zosuquidar against P-gp has been reported to be approximately 59 nM.[5][6] Studies have shown that zosuquidar is highly selective for P-gp and does not significantly inhibit other ABC transporters like MRP1 or MRP2.[10]
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Portico [access.portico.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P- glycoproteins | PPTX [slideshare.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Shield: A Technical Guide to Zosuquidar Trihydrochloride in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of zosuquidar (B1662489) trihydrochloride (formerly LY335979), a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key driver of multidrug resistance (MDR) in cancer. We will delve into its mechanism of action, present key quantitative data from preclinical and clinical studies, detail relevant experimental protocols for its evaluation, and visualize the underlying biological processes.
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance is a primary obstacle to successful chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[1][2][3] A major mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1).[1][3][4][5] P-gp acts as an ATP-dependent efflux pump, actively expelling chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4][5] Zosuquidar has emerged as a highly specific modulator aimed at neutralizing this resistance mechanism.[6][7][8]
Mechanism of Action of Zosuquidar
Zosuquidar is a potent, selective, and non-competitive inhibitor of P-glycoprotein.[9] Unlike earlier generation MDR modulators, it exhibits high specificity for P-gp with minimal inhibitory effects on other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[8][10] This specificity reduces the likelihood of off-target effects and complex pharmacokinetic interactions.[6][8]
The primary mechanism involves direct binding to P-gp, which inhibits its ATPase activity and locks the transporter in a conformation that prevents the efflux of cytotoxic drugs.[11] This leads to increased intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells, restoring their sensitivity to treatment.[1]
A novel, secondary mechanism of action has also been proposed, suggesting that zosuquidar can induce the autophagic degradation of PD-L1, a key immune checkpoint protein.[12] By promoting the aggregation of PD-L1 in the endoplasmic reticulum and its subsequent degradation, zosuquidar may enhance anti-tumor immunity, offering a dual-pronged therapeutic approach.[12]
Figure 1: Mechanism of P-glycoprotein Inhibition by Zosuquidar.
Quantitative Data Summary
Zosuquidar's potency has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Potency of Zosuquidar
| Parameter | Value | Cell Line / System | Notes | Reference(s) |
|---|---|---|---|---|
| Ki | 59 nM | P-glycoprotein | Inhibition constant, indicating high binding affinity. | [13][14] |
| IC50 | 1.2 nM | P-glycoprotein | Concentration for 50% inhibition of P-gp. | [11] |
| Effective Concentration | 50 - 100 nM | Various MDR cell lines | Concentration range effective in reversing P-gp-mediated resistance in cell culture. | [6][10] |
| Resistance Modifying Factor (RMF) for Daunorubicin (DNR) | >45.5 | K502/DOX cells | Fold-decrease in the IC50 of DNR in the presence of 0.3 µM zosuquidar. |[5] |
Table 2: In Vitro Cytotoxicity of Zosuquidar (as a single agent)
| Cell Line | Type | IC50 (µM) | Reference(s) |
|---|---|---|---|
| CCRF-CEM | Drug-sensitive leukemia | 6 | [13][14] |
| CEM/VLB100 | MDR leukemia | 7 | [13][14] |
| P388 | Drug-sensitive leukemia | 15 | [13][14] |
| P388/ADR | MDR leukemia | 8 | [13][14] |
| MCF7 | Drug-sensitive breast cancer | 7 | [13][14] |
| MCF7/ADR | MDR breast cancer | 15 |[13][14] |
Table 3: In Vivo Efficacy of Zosuquidar in Murine Models
| Model | Chemotherapy | Zosuquidar Dose | Outcome | Reference(s) |
|---|---|---|---|---|
| MDR P388/ADR Leukemia | Doxorubicin (B1662922) (1 mg/kg) | 30 mg/kg (i.p.) | Significantly increased survival compared to doxorubicin alone. | [13][14] |
| Human Non-Small Cell Lung Carcinoma Xenograft | Paclitaxel (20 mg/kg) | 30 mg/kg (i.p.) | Significantly suppressed solid tumor growth. |[11] |
Table 4: Human Pharmacokinetic Data from Phase I Trials
| Administration | Zosuquidar Dose | Co-administered Drug | Effect on Co-administered Drug's Pharmacokinetics | Reference(s) |
|---|---|---|---|---|
| Intravenous | >500 mg/m² | Doxorubicin | Modest decrease in clearance (17-22%) and increase in AUC (15-25%). | [6] |
| Oral | 4-day schedule | Doxorubicin | Little effect on doxorubicin toxicity or pharmacokinetics. |[10] |
Experimental Protocols
Evaluating the efficacy of P-gp inhibitors like zosuquidar involves a series of well-established in vitro and in vivo assays.
In Vitro P-gp Inhibition Assays
A. Cytotoxicity and Reversal of Resistance (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to kill 50% of cells (IC50) and assesses zosuquidar's ability to reduce this value in resistant cells.
-
Objective: To quantify the reversal of chemotherapy resistance.
-
Methodology:
-
Cell Culture: Seed P-gp overexpressing (resistant) and parental (sensitive) cells in 96-well plates.
-
Treatment: Add serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) with and without a fixed, non-toxic concentration of zosuquidar (e.g., 0.3 µM).[4][5]
-
Incubation: Incubate cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the IC50 values from dose-response curves. The Resistance Modifying Factor (RMF) is calculated as IC50 (chemotherapy alone) / IC50 (chemotherapy + zosuquidar).[5]
-
B. P-gp Functional Assay (Calcein-AM or Rhodamine 123 Efflux Assay)
This method directly measures P-gp efflux activity by monitoring the retention of a fluorescent P-gp substrate.
-
Objective: To assess the direct inhibitory effect of zosuquidar on P-gp's pumping function.
-
Methodology:
-
Cell Preparation: Harvest and wash P-gp overexpressing cells.
-
Inhibitor Pre-incubation: Pre-incubate cells with various concentrations of zosuquidar or a positive control (e.g., Verapamil) for 15-30 minutes at 37°C.[15]
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Calcein-AM or Rhodamine 123, to the cells.[15] Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases into fluorescent calcein, which is a P-gp substrate.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.[15]
-
Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Analysis: Increased fluorescence in the presence of zosuquidar indicates inhibition of P-gp-mediated efflux and thus higher intracellular retention of the fluorescent substrate.
-
Figure 2: Experimental Workflow for P-gp Functional Assay.
C. P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors modulate this activity.
-
Objective: To measure the effect of zosuquidar on the ATP hydrolysis function of P-gp.
-
Methodology:
-
Membrane Preparation: Use membrane vesicles from cells overexpressing P-gp.
-
Assay Setup: Incubate the membranes in a buffer containing ATP and an ATP regenerating system.[11] The assay is performed in the presence and absence of a P-gp stimulating agent (e.g., verapamil) and sodium vanadate (B1173111) (a general ATPase inhibitor).
-
Inhibitor Addition: Add various concentrations of zosuquidar.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 90 minutes).[11]
-
Phosphate (B84403) Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green).
-
Analysis: P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium vanadate.[15] Calculate the percent inhibition of the stimulated ATPase activity by zosuquidar to determine its IC50.
-
In Vivo Evaluation
A. Xenograft/Syngeneic Tumor Models
These models are crucial for assessing the efficacy of zosuquidar in a whole-animal system.
-
Objective: To determine if zosuquidar can enhance the anti-tumor activity of chemotherapy in vivo.
-
Methodology:
-
Tumor Implantation: Implant human (xenograft) or murine (syngeneic) cancer cells that overexpress P-gp subcutaneously into immunocompromised or immunocompetent mice, respectively.
-
Group Allocation: Once tumors reach a palpable size, randomize animals into treatment groups: (1) Vehicle control, (2) Zosuquidar alone, (3) Chemotherapeutic agent alone, (4) Combination of zosuquidar and the chemotherapeutic agent.
-
Treatment Administration: Administer drugs according to a predetermined schedule. Zosuquidar is often given via intraperitoneal (i.p.) injection shortly before the chemotherapeutic agent.[13][14]
-
Monitoring: Monitor tumor volume (using calipers) and animal body weight regularly.
-
Endpoint: The experiment concludes when tumors in the control group reach a predetermined size, or at a set time point. Analyze tumor growth inhibition and overall survival.
-
Conclusion and Future Perspectives
Zosuquidar trihydrochloride is a well-characterized, potent, and specific inhibitor of P-glycoprotein that has demonstrated significant promise in reversing multidrug resistance in a wide array of preclinical models.[1][4][6] While clinical trials in acute myeloid leukemia (AML) did not show a survival benefit, this may be due to the presence of P-gp independent resistance mechanisms.[8][16] The discovery of its potential role in modulating PD-L1 expression opens new avenues for its application in immuno-oncology.[12] For drug development professionals, zosuquidar remains a critical tool for studying P-gp-mediated transport and a benchmark for the development of next-generation MDR modulators. Future research should focus on identifying patient populations most likely to benefit from P-gp inhibition and exploring its potential in combination with targeted therapies and immunotherapies.
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. researchgate.net [researchgate.net]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 8. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) trihydrochloride (LY335979) is a third-generation, potent, and selective inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the MDR1 gene, leads to the ATP-dependent efflux of a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4][5] Zosuquidar was developed to counteract this resistance mechanism and restore the sensitivity of cancer cells to chemotherapy.[3][4] This technical guide provides a comprehensive overview of the early-stage research on zosuquidar, focusing on its mechanism of action, preclinical efficacy, and early clinical development, with detailed experimental protocols and quantitative data.
Mechanism of Action
Zosuquidar is a non-competitive inhibitor that binds with high affinity to P-glycoprotein, effectively blocking its drug efflux function.[5] The primary mechanism of action is the inhibition of the P-gp-mediated ATP hydrolysis, which is essential for the conformational changes required for drug transport.[6] This inhibition leads to increased intracellular accumulation of chemotherapeutic agents in MDR cells.[5]
Recent research has also uncovered a novel mechanism of action for zosuquidar, demonstrating its ability to induce the autophagic degradation of Programmed Death-Ligand 1 (PD-L1).[7] Zosuquidar was found to disrupt the translocation of PD-L1 from the endoplasmic reticulum to the Golgi apparatus, leading to its retention in the ER and subsequent degradation through a SQSTM1-dependent selective autophagy pathway.[7] This suggests a potential dual role for zosuquidar in both overcoming MDR and modulating the tumor immune microenvironment.
Signaling Pathway of P-glycoprotein Inhibition
Caption: Zosuquidar inhibits P-glycoprotein, preventing ATP-dependent drug efflux.
Signaling Pathway of Zosuquidar-Induced PD-L1 Degradation
Caption: Zosuquidar induces autophagic degradation of PD-L1 via ER retention.
Quantitative Data Summary
In Vitro P-glycoprotein Inhibition
| Parameter | Value | Cell Line/System | Reference |
| Ki | 59 nM | Cell-free assay | [8][9][10] |
| IC50 (P-gp efflux) | 0.05888 µM | CCRF-CEM/VCR1000 | [8] |
| IC50 (P-gp efflux) | 6.56 ± 1.92 nM | MDCKII-MDR1 (spike method) | [11] |
| IC50 (P-gp efflux) | 417 ± 126 nM | MDCKII-MDR1 (serial dilution) | [11] |
In Vitro Cytotoxicity and Reversal of Multidrug Resistance
| Cell Line | Treatment | IC50 (µM) | Resistance Modifying Factor (RMF) | Reference |
| CCRF-CEM (sensitive) | Zosuquidar alone | 6 | - | [9][10] |
| CEM/VLB100 (resistant) | Zosuquidar alone | 7 | - | [9][10] |
| P388 (sensitive) | Zosuquidar alone | 15 | - | [9][10] |
| P388/ADR (resistant) | Zosuquidar alone | 8 | - | [9][10] |
| MCF7 (sensitive) | Zosuquidar alone | 7 | - | [9][10] |
| MCF7/ADR (resistant) | Zosuquidar alone | 15 | - | [9][10] |
| HL60 (Parental) | Daunorubicin | 0.05 ± 0.01 | - | [12] |
| HL60 (Parental) | Daunorubicin + Zosuquidar (0.3 µM) | 0.04 ± 0.01 | 1.25 | [12] |
| HL60/DNR (P-gp Overexpressing) | Daunorubicin | > 50 | - | [12] |
| HL60/DNR (P-gp Overexpressing) | Daunorubicin + Zosuquidar (0.3 µM) | 1.1 ± 0.4 | > 45.5 | [12] |
| K562/DOX | Daunorubicin + Zosuquidar (0.3 µM) | - | > 45.5-fold enhancement of cytotoxicity | [9][10] |
In Vivo Preclinical Data (Murine Models)
| Animal Model | Treatment | Outcome | Reference |
| Mice with P388/ADR cells | Zosuquidar (1-30 mg/kg, i.p.) + Doxorubicin (B1662922) | Significant increase in lifespan | [9][10] |
| Mice with P388/ADR cells | Zosuquidar (30 mg/kg, i.p.) + Doxorubicin (1 mg/kg) | Significant antitumor activity | [9][10] |
Phase I Clinical Trial Pharmacokinetics (Intravenous Zosuquidar with Doxorubicin)
| Parameter | Zosuquidar Dose | Doxorubicin Dose | Value | Patient Population | Reference |
| Maximal Tolerated Dose (Zosuquidar) | 640 mg/m² | 75 mg/m² | No dose-limiting toxicity observed | Advanced Malignancies | [1][13][14] |
| Doxorubicin Clearance | > 500 mg | 60-75 mg/m² | 17-22% decrease | Advanced Malignancies | [1][13] |
| Doxorubicin AUC | > 500 mg | 60-75 mg/m² | 15-25% increase | Advanced Malignancies | [1][13] |
Phase I Clinical Trial Pharmacokinetics (Oral Zosuquidar with Doxorubicin)
| Parameter | Zosuquidar Dose | Doxorubicin Dose | Value | Patient Population | Reference |
| Maximum Tolerated Dose (Zosuquidar) | 300 mg/m² (q12h for 4 days) | 45-75 mg/m² | Dose-limiting neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | Advanced Nonhematological Malignancies | [15][16] |
| Effect on Doxorubicin Pharmacokinetics | At MTD | 45-75 mg/m² | No significant effect on doxorubicin pharmacokinetics or myelosuppression | Advanced Nonhematological Malignancies | [15][16] |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the vanadate-sensitive P-gp ATPase activity by quantifying the release of inorganic phosphate (B84403) from ATP hydrolysis.
Methodology:
-
Membrane Preparation: Prepare crude membranes from cells overexpressing P-glycoprotein (e.g., High-Five insect cells).[6]
-
Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate (B93156) and 3.6 units/mL pyruvate (B1213749) kinase).[8]
-
Treatment: Conduct the incubation in the presence and absence of 1 mM sodium vanadate (B1173111) (a potent inhibitor of P-type ATPases) and varying concentrations of zosuquidar.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[8]
-
Detection: Add a detection solution to measure the liberated inorganic phosphate. Read the absorbance at 690 nm.[8]
-
Data Analysis: The P-gp-specific ATPase activity is defined as the difference between the total ATPase activity and the vanadate-insensitive activity.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Methodology:
-
Cell Preparation: Harvest and wash P-gp overexpressing cells and parental control cells. Resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[12]
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without varying concentrations of zosuquidar for 30 minutes at 37°C.[12]
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.[12]
-
Efflux: Wash the cells with ice-cold PBS to remove excess Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without zosuquidar) and incubate at 37°C for 1-2 hours to allow for efflux.[12]
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity indicates reduced efflux and therefore, inhibition of P-gp.[12]
Cytotoxicity (MTT) Assay
This assay determines the effect of zosuquidar on the sensitivity of cancer cells to a chemotherapeutic agent.
Methodology:
-
Cell Seeding: Seed parental and P-gp overexpressing cancer cells in 96-well plates.[12]
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., Daunorubicin) in the presence or absence of a fixed, non-toxic concentration of zosuquidar (e.g., 0.3 µM).[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[6][12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Analysis: Measure the absorbance using a microplate reader. Plot cell viability against drug concentration to determine the IC50 of the chemotherapeutic agent with and without zosuquidar. A decrease in the IC50 in the presence of zosuquidar indicates reversal of multidrug resistance.[6]
Experimental Workflows
Workflow for Assessing Reversal of Multidrug Resistance In Vitro
Caption: Workflow for in vitro assessment of zosuquidar's effect on MDR.
Conclusion
Early-stage research on zosuquidar trihydrochloride has established it as a potent and selective P-glycoprotein inhibitor with the ability to reverse multidrug resistance in a variety of preclinical models. Phase I clinical trials have demonstrated that zosuquidar can be safely administered with chemotherapeutic agents like doxorubicin, with predictable pharmacokinetics. The discovery of its additional role in promoting PD-L1 degradation opens new avenues for its potential application in immuno-oncology. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working on overcoming multidrug resistance and developing novel cancer therapies. Although a Phase III trial in acute myeloid leukemia did not meet its primary endpoint, the foundational research on zosuquidar continues to inform the development of new MDR inhibitors and combination therapies.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zosuquidar - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Zosuquidar Trihydrochloride: A Technical Guide to Overcoming P-glycoprotein-Mediated Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or ABCB1), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and selective third-generation P-gp inhibitor developed to counteract this resistance mechanism. This technical guide provides a comprehensive overview of zosuquidar's core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Potent and Selective P-glycoprotein Inhibition
Zosuquidar is a non-competitive inhibitor that binds with high affinity (Ki = 59 nM) to P-glycoprotein.[1][2] Its primary mechanism involves the direct inhibition of the transporter's basal ATP hydrolysis, which is essential for the energy-dependent efflux of substrates.[3][4] By binding to the transmembrane region of P-gp, zosuquidar locks the transporter in a conformation that is unable to bind and hydrolyze ATP, effectively blocking the efflux of co-administered chemotherapeutic agents.[3][5] This leads to an increased intracellular accumulation of the anticancer drug in resistant cells, restoring their sensitivity to the treatment.[6][7]
A key advantage of zosuquidar is its high selectivity for P-gp, with minimal to no inhibitory activity against other clinically relevant ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[8][9] This specificity reduces the likelihood of off-target effects and complex pharmacokinetic interactions that were observed with earlier generations of P-gp inhibitors.[8][10]
Recent research has also uncovered a novel, indirect mechanism of action for zosuquidar. It has been shown to promote antitumor immunity by inducing the autophagic degradation of Programmed Death-Ligand 1 (PD-L1).[11] This effect is dependent on the interaction between ABCB1 and PD-L1, where zosuquidar enhances this interaction, leading to the retention of PD-L1 in the endoplasmic reticulum and its subsequent degradation via autophagy.[11]
Quantitative Data on Zosuquidar's Efficacy
The following tables summarize the in vitro potency and clinical pharmacokinetics of zosuquidar trihydrochloride, providing a quantitative basis for its activity in overcoming chemoresistance.
Table 1: In Vitro P-gp Inhibitory Activity of Zosuquidar
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Fold-Reversal of Resistance | Reference |
| K562/DOX | Daunorubicin | 0.3 | >45.5 | [1][2] |
| CEM/VLB100 | Vinblastine | 0.1 | Full Restoration of Sensitivity | [12] |
| CEM/VLB100 | Doxorubicin (B1662922) | 0.1 | Full Restoration of Sensitivity | [12] |
| CEM/VLB100 | Etoposide | 0.1 | Full Restoration of Sensitivity | [12] |
| CEM/VLB100 | Paclitaxel | 0.1 | Full Restoration of Sensitivity | [12] |
Table 2: IC50 Values of Zosuquidar in Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
| CCRF-CEM (sensitive) | 6 | [1][2] |
| CEM/VLB100 (resistant) | 7 | [1][2] |
| P388 (sensitive) | 15 | [1][2] |
| P388/ADR (resistant) | 8 | [1][2] |
| MCF7 (sensitive) | 7 | [1][2] |
| MCF7/ADR (resistant) | 15 | [1][2] |
| 2780 (sensitive) | 11 | [1][2] |
| 2780AD (resistant) | 16 | [1][2] |
Table 3: Summary of Clinical Trial Data for Zosuquidar
| Trial Phase | Cancer Type | Combination Therapy | Key Findings | Reference |
| Phase I | Advanced Malignancies | Doxorubicin | Zosuquidar was well-tolerated; maximal P-gp inhibition was achieved. Modest, clinically insignificant impact on doxorubicin pharmacokinetics. | [10][13] |
| Phase I | Advanced Malignancies (Oral) | Doxorubicin | Orally administered zosuquidar achieved biologically effective plasma concentrations. Neurotoxicity was the dose-limiting toxicity. | [8] |
| Phase I | Acute Myeloid Leukemia (AML) | Daunorubicin + Cytarabine | Combination was safe and associated with rapid inhibition of P-gp function in leukemia cells. | [14][15] |
| Phase II | Metastatic Breast Cancer | Docetaxel | The combination was safe but did not show a significant improvement in progression-free survival, overall survival, or objective response rate. | [16] |
| Phase III | Elderly AML | Daunorubicin + Cytarabine | Zosuquidar did not significantly improve overall survival or remission rates compared to placebo. | [16][17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the efficacy of zosuquidar in overcoming P-gp-mediated chemoresistance.
P-glycoprotein ATPase Activity Assay
This assay directly measures the inhibitory effect of zosuquidar on the ATP hydrolysis function of P-gp.
-
Materials: P-gp-containing cell membranes, ATP, phosphate (B84403) detection reagent (e.g., malachite green), zosuquidar, and a phosphate-free buffer.
-
Protocol:
-
Prepare P-gp-containing membranes from P-gp overexpressing cells.
-
Incubate the membranes with varying concentrations of zosuquidar or a vehicle control in a phosphate-free buffer.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the P-gp specific ATPase activity as the vanadate-sensitive portion of the total ATPase activity.
-
Plot the percentage of inhibition of ATP hydrolysis against the zosuquidar concentration to determine the IC50 value.[3]
-
Rhodamine 123 Efflux Assay (Flow Cytometry)
This cell-based functional assay assesses the ability of zosuquidar to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Materials: P-gp overexpressing and parental (sensitive) cancer cells, Rhodamine 123, zosuquidar, and a suitable buffer (e.g., HBSS).
-
Protocol:
-
Culture P-gp overexpressing and parental cells to a suitable density.
-
Pre-incubate the cells with varying concentrations of zosuquidar or a vehicle control for 30-60 minutes at 37°C.[7]
-
Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh buffer and incubate for an efflux period (e.g., 60-90 minutes) at 37°C.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
An increase in intracellular fluorescence in zosuquidar-treated P-gp overexpressing cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.[3][7]
-
Chemosensitivity (MTT) Assay
This assay determines the ability of zosuquidar to sensitize MDR cancer cells to chemotherapeutic drugs.
-
Materials: MDR and parental (sensitive) cancer cells, chemotherapeutic agent, zosuquidar, 96-well plates, and MTT reagent.
-
Protocol:
-
Seed MDR and parental cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of zosuquidar.
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent to each well and incubate for a further 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot cell viability against drug concentration to determine the IC50 of the chemotherapeutic agent with and without zosuquidar. A decrease in the IC50 in the presence of zosuquidar indicates the reversal of multidrug resistance.[3][6]
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of P-gp mediated chemoresistance and its inhibition by zosuquidar.
Caption: Zosuquidar's role in inducing autophagic degradation of PD-L1.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and selective P-glycoprotein inhibitor that has demonstrated significant promise in preclinical models for overcoming chemoresistance. While its clinical efficacy in leading to improved patient outcomes has been inconsistent, particularly in later-phase trials, the study of zosuquidar has provided invaluable insights into the complexities of P-gp-mediated multidrug resistance. The recent discovery of its role in modulating the immune checkpoint protein PD-L1 opens up new avenues for research and potential therapeutic applications, possibly in combination with immunotherapy. Future investigations should focus on identifying patient populations most likely to benefit from P-gp inhibition, exploring novel combination therapies, and further elucidating the interplay between ABC transporters and the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dntp-mixture.com [dntp-mixture.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 17. ashpublications.org [ashpublications.org]
Zosuquidar Trihydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers.[1] A primary mechanism underlying this phenomenon is the overexpression of the P-glycoprotein (P-gp; ABCB1) efflux pump, a member of the ATP-binding cassette (ABC) transporter family.[1][2] P-gp actively extrudes a wide array of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1] Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent, selective, third-generation P-gp inhibitor developed to counteract MDR.[3] This document provides an in-depth overview of the preclinical data on zosuquidar, focusing on its mechanism of action, efficacy, and pharmacokinetic profile, along with detailed experimental protocols.
Core Mechanism of Action
Zosuquidar functions as a highly potent and selective competitive inhibitor of P-glycoprotein.[1][4] It binds directly to the substrate-binding site within the P-gp transmembrane domains, thereby blocking the efflux of co-administered chemotherapeutic agents such as anthracyclines, taxanes, and vinca (B1221190) alkaloids.[1] This inhibition restores the intracellular concentration of the cytotoxic drugs, thus resensitizing MDR cancer cells to their effects.[3][5] Preclinical studies have established its high affinity for P-gp, with a Ki value of approximately 59-60 nM.[2][4]
Notably, zosuquidar exhibits high selectivity for P-gp. At concentrations effective for P-gp modulation, it does not significantly inhibit other key ABC transporters like the multidrug resistance-related protein (MRP1) or the breast cancer resistance protein (BCRP), nor does it interfere with cytochrome P450 isozymes.[2][5] More recent research has also uncovered a novel mechanism wherein zosuquidar can induce the autophagic degradation of PD-L1, suggesting a potential role in immuno-oncology.[6]
Quantitative Preclinical Data
In Vitro Efficacy
Zosuquidar demonstrates potent P-gp inhibition and the ability to reverse MDR across a wide range of cancer cell lines. At nanomolar concentrations, it effectively restores the sensitivity of resistant cells to various chemotherapeutics. Its intrinsic cytotoxicity is low, with IC50 values typically in the micromolar range, indicating a wide therapeutic window for its P-gp modulatory effects.[4][7]
Table 1: In Vitro P-gp Inhibition and Intrinsic Cytotoxicity of Zosuquidar
| Parameter | System/Cell Line | Value | Reference |
| Ki | Cell-free assay | 59 - 60 nM | [2][4] |
| IC50 (P-gp Inhibition) | Caco-2 cells (Etoposide permeability) | 5 - 10 nM | [8] |
| IC50 (P-gp Inhibition) | Calcein-AM Assay (Spike Method) | 6.56 ± 1.92 nM | |
| IC50 (Cytotoxicity) | Various drug-sensitive & MDR cell lines | 6 - 16 µM | [4][7] |
Table 2: Reversal of Chemotherapeutic Resistance by Zosuquidar in Vitro
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Fold Reversal of Resistance | Reference |
| P388/ADR, MCF7/ADR, 2780AD | Various Oncolytics | 0.1 - 0.5 µM | Complete Reversal | [4] |
| K562/DOX | Daunorubicin (DNR) | 0.3 µM | > 45.5-fold | [7][9][10] |
| P-gp expressing AML blasts | Anthracyclines, Gemtuzumab Ozogamicin | Not specified | Enhanced Cytotoxicity | [10] |
In Vivo Efficacy
Preclinical animal models have confirmed the in vitro findings, demonstrating that zosuquidar can significantly enhance the efficacy of chemotherapy in P-gp-expressing tumors without contributing significant additional toxicity.
Table 3: Summary of In Vivo Efficacy Studies
| Animal Model | Tumor Model | Treatment | Key Findings | Reference |
| Mice | Syngeneic and Human Xenografts | Zosuquidar + P-gp Substrates | Restored drug sensitivity to P-gp expressing tumors. | [3] |
| Mice | P388/ADR Leukemia | 30 mg/kg Zosuquidar (IP) + 1 mg/kg Doxorubicin (IP) | Significant increase in lifespan and antitumor activity. | [7][9] |
| NSG Mice | PBMC-based Humanized Xenograft (NCI-H292 cells) | Zosuquidar | Significant tumor growth suppression. | [6] |
Preclinical Pharmacokinetic Profile
A key advantage of zosuquidar is its minimal impact on the pharmacokinetics of co-administered chemotherapeutic agents, a significant improvement over earlier generations of P-gp inhibitors.
Table 4: Preclinical Pharmacokinetic Data
| Species | Administration | Co-administered Drug | Effect on Co-administered Drug's PK | Zosuquidar Bioavailability | Reference |
| Murine & Canine | Not specified | Doxorubicin, Paclitaxel, Etoposide (B1684455) | No observed effect on PK profile. | Not specified | [3][5] |
| Rat | Oral | Etoposide | Increased Etoposide bioavailability from 5.5% to 35%. | 2.6 - 4.2% | [8] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating P-gp inhibitors. Below are protocols for key preclinical experiments used to characterize zosuquidar.
P-glycoprotein ATPase Activity Assay
This biochemical assay quantifies the activity of P-gp by measuring its ATP hydrolysis function in the presence of an inhibitor.
-
Preparation : Isolate plasma membranes containing P-gp from overexpressing cells (e.g., CEM/VLB100).[4]
-
Reaction Mixture : In a 96-well plate, incubate 8-10 µg of membrane protein in a buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and an ATP regenerating system (5 mM phosphoenolpyruvate, 3.6 units/mL pyruvate (B1213749) kinase).[4]
-
Inhibition : Add varying concentrations of zosuquidar or a vehicle control. A parallel set of reactions includes 1 mM sodium vanadate (B1173111) to determine the non-P-gp-specific ATPase activity.[4]
-
Incubation : Initiate the reaction by adding 3 mM ATP and incubate for 90 minutes at 37°C.[4]
-
Detection : Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) liberated using a colorimetric method (e.g., with a malachite green-based detection solution).[4]
-
Analysis : P-gp specific ATPase activity is calculated as the difference between the total ATPase activity and the vanadate-insensitive activity. Plot activity versus inhibitor concentration to determine IC50 values.
Cytotoxicity (MTT) Assay
This cell-based assay is used to determine the ability of zosuquidar to reverse resistance to a specific chemotherapeutic agent.
-
Cell Seeding : Seed drug-sensitive (parental) and resistant (P-gp overexpressing) cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]
-
Drug Addition : Treat cells with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of zosuquidar (e.g., 0.1 - 1.0 µM).[4] Some protocols may involve pre-incubating cells with zosuquidar for 1-24 hours before adding the cytotoxic drug.[4][11]
-
Incubation : Culture the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Viability Assessment : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Quantification : Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Analysis : Calculate the IC50 values (drug concentration causing 50% inhibition of cell growth) from the dose-response curves. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of zosuquidar.
Rhodamine 123 Efflux Assay
This functional flow cytometry-based assay directly measures the ability of zosuquidar to inhibit P-gp efflux activity in living cells.
-
Cell Preparation : Harvest cells (e.g., leukemia cell lines or peripheral blood mononuclear cells) and adjust to a concentration of 1x10^6 cells/mL.[2]
-
Inhibitor Pre-incubation : Incubate cells with zosuquidar (e.g., 100 nM) or another modulator (e.g., cyclosporine A as a positive control) or media alone for 30-60 minutes at 37°C.[2][11]
-
Substrate Loading : Add the P-gp fluorescent substrate Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes at 37°C to allow for substrate uptake. A control sample is kept at 4°C to measure baseline fluorescence (uptake without active efflux).[2]
-
Washing : Wash the cells with cold PBS to remove extracellular dye.
-
Analysis : Analyze the cells using a flow cytometer. The intracellular fluorescence intensity of Rhodamine 123 is measured.
-
Interpretation : Inhibition of P-gp function results in increased intracellular accumulation of Rhodamine 123, leading to a higher mean fluorescence intensity (MFI) compared to the untreated control. The degree of inhibition can be quantified by calculating a ratio of MFI with and without the modulator.[2]
Conclusion
The comprehensive preclinical data for zosuquidar trihydrochloride strongly support its profile as a potent, selective, and well-tolerated P-glycoprotein inhibitor. It effectively reverses P-gp-mediated multidrug resistance in vitro and enhances the antitumor efficacy of conventional chemotherapeutics in vivo. Critically, it achieves this without significantly altering the pharmacokinetic profiles of co-administered agents, a major advancement in the field. The detailed protocols provided herein serve as a guide for the continued preclinical investigation and characterization of zosuquidar and other MDR modulators. These findings have provided a strong rationale for its evaluation in clinical trials to overcome chemotherapy resistance in patients.[1]
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biotin-hpdp.com [biotin-hpdp.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture using Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1).[1] P-gp is a transmembrane efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[2] Zosuquidar effectively reverses this resistance by blocking the P-gp efflux pump.[2]
Recent research has also uncovered a novel mechanism of action for zosuquidar, demonstrating its ability to induce the autophagic degradation of Programmed Death-Ligand 1 (PD-L1), suggesting its potential role in cancer immunotherapy.[3][4] These application notes provide detailed protocols for utilizing zosuquidar in in vitro cell culture systems to study P-gp inhibition and its effects on cancer cells.
Mechanism of Action
Zosuquidar's primary and most well-characterized mechanism of action is the inhibition of P-glycoprotein.[5] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents ATP hydrolysis, which is essential for the efflux of substrates.[4] This inhibition restores the sensitivity of MDR cancer cells to chemotherapeutic drugs.[5]
A newly identified mechanism involves the induction of autophagy-mediated degradation of PD-L1.[3] Zosuquidar enhances the interaction between ABCB1 and PD-L1, leading to the retention of PD-L1 in the endoplasmic reticulum (ER). This ER-retained PD-L1 is then targeted for degradation through an SQSTM1-dependent selective autophagy pathway.[3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Zosuquidar Trihydrochloride
| Parameter | Value | Cell Line/System | Reference |
| Ki (P-gp) | 59 nM | Cell-free assay | [5] |
| IC50 (P-gp mediated efflux) | 0.05888 µM | CCRF-CEM/VCR1000 | [1] |
| Effective Concentration (to reverse MDR) | 0.1 - 0.5 µM | P388/ADR, MCF7/ADR, 2780AD | [1] |
| Cytotoxicity (IC50, zosuquidar alone, 72h) | 5 - 16 µM | Various cancer cell lines | [5] |
Table 2: Reversal of Chemotherapy Resistance by Zosuquidar
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Fold Reversal of Resistance | Reference |
| K562/DOX | Daunorubicin (DNR) | 0.3 µM | > 45.5-fold | [5] |
| SW-620/AD300 | Paclitaxel | 2 µM | 4.23 (Resistance Modifying Factor) | [5] |
| HL60/DNR | Daunorubicin (DNR) | 0.3 µM | > 45.5-fold | [6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the cytotoxic effects of a chemotherapeutic agent in the presence or absence of zosuquidar in both drug-sensitive parental and P-gp-overexpressing resistant cell lines.
Materials:
-
Parental (e.g., MCF-7, CCRF-CEM) and resistant (e.g., MCF-7/ADR, CEM/VLB100) cancer cell lines[5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of zosuquidar (e.g., 0.1 µM or 0.5 µM).[1] Include wells with zosuquidar alone to assess its intrinsic cytotoxicity.
-
Include a vehicle control group.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[5][6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of zosuquidar. The fold reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of zosuquidar.
Protocol 2: P-glycoprotein Functional Assay using Rhodamine 123 Efflux
This protocol assesses the inhibitory effect of zosuquidar on P-gp function by measuring the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
Parental and P-gp-overexpressing cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
Flow cytometer
-
Ice-cold PBS
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Zosuquidar Incubation: Pre-incubate the cells with or without zosuquidar (e.g., 1 µM) for 30 minutes at 37°C.[2]
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.[6]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without zosuquidar) and incubate at 37°C for 1-2 hours to allow for P-gp-mediated efflux.[6]
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: An increase in the mean fluorescence intensity in zosuquidar-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Caption: Zosuquidar inhibits the P-gp efflux pump, leading to intracellular accumulation of chemotherapy drugs.
Caption: A stepwise workflow for determining cell viability using the MTT assay.
Caption: Zosuquidar promotes PD-L1 degradation via the autophagy pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Application Notes and Protocols for Zosuquidar Trihydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of zosuquidar (B1662489) trihydrochloride, a potent P-glycoprotein (P-gp) inhibitor, in mouse xenograft models. The protocols outlined below are based on established preclinical research and are intended to facilitate the design and execution of in vivo studies aimed at overcoming multidrug resistance (MDR) in cancer.
Mechanism of Action
Zosuquidar trihydrochloride is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter.[1][2] P-gp is a transmembrane efflux pump that is frequently overexpressed in cancer cells, leading to the expulsion of a broad range of chemotherapeutic agents and contributing to multidrug resistance.[1][3] Zosuquidar binds to P-gp, inhibiting its function and thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[4][5]
Signaling Pathways and Experimental Workflow
The overexpression of P-gp in cancer cells is regulated by various signaling pathways, including the PI3K/Akt/NF-κB and MEK/ERK/AP-1 pathways.[1][6] Zosuquidar's mechanism of action is to directly inhibit the P-gp pump, thus restoring the sensitivity of resistant tumor cells to chemotherapeutic agents.
P-glycoprotein Mediated Multidrug Resistance Signaling Pathway
Caption: P-gp mediated multidrug resistance and zosuquidar's point of intervention.
Experimental Workflow for Zosuquidar Administration in Mouse Xenograft Models
Caption: A typical workflow for in vivo efficacy studies of zosuquidar.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies investigating the efficacy of zosuquidar in combination with standard chemotherapeutic agents in mouse xenograft models.
Table 1: Efficacy of Zosuquidar in Combination with Doxorubicin (B1662922) in a P388/ADR Murine Leukemia Model
| Treatment Group | Zosuquidar Dose (mg/kg, i.p., daily for 5 days) | Doxorubicin Dose (mg/kg, i.p.) | Outcome | Reference |
| Doxorubicin Alone | - | 1 | - | [7] |
| Zosuquidar + Doxorubicin | 30 | 1 | Significantly increased survival (p<0.001) | [7] |
| Zosuquidar + Doxorubicin | 10 | 1 | Significantly increased survival | [7] |
| Zosuquidar + Doxorubicin | 3 | 1 | Significantly increased survival | [7] |
| Zosuquidar + Doxorubicin | 1 | 1 | Significantly increased survival | [7] |
Table 2: Effect of Zosuquidar on Paclitaxel (B517696) Brain Penetration in Mice
| Zosuquidar Administration | Zosuquidar Dose (mg/kg) | Paclitaxel Administration | Increase in Brain Paclitaxel Levels | Reference |
| Oral | 25 | 1 hour before i.v. paclitaxel | 3.5-fold | [8] |
| Oral | 80 | 1 hour before i.v. paclitaxel | 5-fold | [8] |
| Intravenous | 20 | 10 minutes before i.v. paclitaxel | 5.6-fold | [8] |
| Intravenous | 20 | 1 hour before i.v. paclitaxel | 2.1-fold | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of Zosuquidar and Doxorubicin in a Murine Leukemia Xenograft Model
This protocol is adapted from studies investigating the reversal of doxorubicin resistance.[7]
1. Animal Model:
-
Species: Mouse (e.g., BALB/c or immunodeficient strains like nude or SCID mice).
-
Tumor Model: Implantation of P-glycoprotein overexpressing murine leukemia cells (e.g., P388/ADR).
2. Materials:
-
This compound
-
Doxorubicin hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate solvents for drug formulation (e.g., DMSO, PEG300).
-
Sterile syringes and needles (25-27 gauge).
3. Drug Formulation:
-
This compound: Prepare a stock solution in a suitable solvent. For in vivo experiments, it is recommended to prepare fresh solutions. A vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered, but the final DMSO concentration should be kept low.
-
Doxorubicin hydrochloride: Dissolve in sterile saline to the desired concentration.
4. Experimental Procedure:
-
Tumor Implantation: Inject P388/ADR cells intraperitoneally into mice.
-
Treatment Schedule:
-
Begin treatment on a designated day post-tumor implantation.
-
Administer this compound (e.g., 1, 3, 10, or 30 mg/kg) via intraperitoneal injection once daily for 5 consecutive days.[7]
-
Administer doxorubicin (e.g., 1 mg/kg) via intraperitoneal injection shortly after zosuquidar administration on the same days.[7]
-
-
Monitoring:
-
Monitor animal survival daily.
-
Record body weight at regular intervals to assess toxicity.
-
-
Endpoint:
-
The primary endpoint is typically an increase in the lifespan of the treated mice compared to the control groups.
-
Protocol 2: Oral and Intravenous Administration of Zosuquidar with Paclitaxel to Assess Brain Penetration
This protocol is based on a study evaluating the effect of zosuquidar on the brain penetration of paclitaxel.[8]
1. Animal Model:
-
Species: Mouse (e.g., wild-type).
2. Materials:
-
This compound
-
Paclitaxel
-
Vehicle for oral administration (e.g., a suitable aqueous solution).
-
Vehicle for intravenous administration (e.g., Cremophor EL:ethanol (1:1, v/v) diluted with saline).
-
Sterile syringes, needles, and oral gavage needles.
3. Drug Formulation:
-
Zosuquidar for Oral Gavage: Dissolve this compound in a suitable vehicle for oral administration.
-
Zosuquidar for Intravenous Injection: Prepare a solution of zosuquidar in a vehicle appropriate for intravenous administration.
-
Paclitaxel for Intravenous Injection: Formulate paclitaxel in a Cremophor EL:ethanol (1:1, v/v) mixture, which is then diluted with sterile saline before injection.
4. Experimental Procedure:
-
Oral Zosuquidar Administration:
-
Administer zosuquidar orally (e.g., 25 or 80 mg/kg) 1 hour before the intravenous injection of paclitaxel.[8]
-
-
Intravenous Zosuquidar Administration:
-
Administer zosuquidar intravenously (e.g., 20 mg/kg) either 10 minutes or 1 hour before the intravenous injection of paclitaxel.[8]
-
-
Paclitaxel Administration:
-
Administer paclitaxel intravenously at the designated time point after zosuquidar administration.
-
-
Sample Collection:
-
At a predetermined time after paclitaxel injection, collect blood and brain tissue samples.
-
-
Endpoint:
-
Quantify the concentration of paclitaxel in plasma and brain tissue using a validated analytical method (e.g., HPLC).
-
General Considerations for Xenograft Studies
-
Tumor Volume Measurement: For subcutaneous xenografts, measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
Toxicity Monitoring: Monitor animal health daily. Record body weight at least twice a week. Signs of toxicity may include significant weight loss (>15-20%), lethargy, ruffled fur, and loss of appetite.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a valuable tool for preclinical research aimed at overcoming P-gp-mediated multidrug resistance. The protocols provided here offer a framework for designing and conducting in vivo studies to evaluate the efficacy of zosuquidar in combination with various chemotherapeutic agents in mouse xenograft models. Careful attention to experimental design, including appropriate animal models, drug formulations, and administration schedules, is crucial for obtaining reliable and reproducible results.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine 123 Efflux Assay with Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key member of the ATP-binding cassette (ABC) transporter family. It functions as an ATP-dependent efflux pump, actively extruding a wide variety of xenobiotics, including many therapeutic drugs, from the cell's interior. This mechanism is a major contributor to multidrug resistance (MDR) in cancer cells, leading to decreased intracellular drug concentrations and reduced therapeutic efficacy. The rhodamine 123 (Rh123) efflux assay is a widely used method to assess P-gp activity. Rh123 is a fluorescent substrate of P-gp that accumulates in the mitochondria. In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp blocks this efflux, leading to an increase in intracellular Rh123 fluorescence.
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-gp.[1] It binds with high affinity to the transmembrane region of P-gp, locking the transporter in an occluded conformation that prevents the conformational changes necessary for ATP hydrolysis and drug efflux.[1] This document provides detailed protocols for performing the rhodamine 123 efflux assay using zosuquidar to functionally assess P-gp inhibition in cell lines.
Data Presentation
Table 1: Recommended Reagent Concentrations for Rhodamine 123 Efflux Assay
| Reagent | Stock Concentration | Working Concentration | Solvent |
| Rhodamine 123 | 1 mg/mL | 50-200 ng/mL (approx. 0.13-0.52 µM) or 5.25 µM | DMSO |
| Zosuquidar Trihydrochloride | 10 mM | 0.3 - 1 µM | DMSO |
| Verapamil (B1683045) (Positive Control) | 10 mM | 50 µM | DMSO |
Table 2: Comparative IC50 Values of Zosuquidar in P-gp Overexpressing Cell Lines
| Cell Line | Substrate | IC50 of Zosuquidar (nM) | Reference |
| MCF7/ADR (Human breast cancer) | Rhodamine 123 | 180 ± 120 | [2] |
| K562/DOX (Human leukemia) | Daunorubicin | <300 | [3] |
| HL60/DNR (Human leukemia) | Daunorubicin | <300 | [3] |
| Various P-gp expressing cells | General | Low nanomolar range | [4] |
Table 3: Expected Fold Increase in Rhodamine 123 Accumulation with Zosuquidar Treatment
| Cell Line | Zosuquidar Concentration | Fold Increase in Fluorescence (vs. untreated) | Reference |
| K562/DOX | 0.3 µM | >45.5 (inferred from cytotoxicity enhancement) | [3] |
| HL60/DNR | 0.3 µM | >55.6 (inferred from cytotoxicity enhancement) | [3] |
| P-gp overexpressing cells | 1 µM | Significant increase expected | [5] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay Using Flow Cytometry
This protocol is designed for the quantitative analysis of P-gp activity in suspension or adherent cells using flow cytometry.
Materials:
-
P-gp overexpressing cell line (e.g., K562/DOX, MCF7/ADR) and corresponding parental cell line (e.g., K562, MCF7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (Rh123)
-
This compound
-
Verapamil (positive control inhibitor)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution.
-
Wash the cells once with PBS and resuspend in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-incubation:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add zosuquidar (final concentration 0.3 - 1 µM), verapamil (final concentration 50 µM), or an equivalent volume of DMSO (vehicle control) to the respective tubes.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator.
-
-
Rhodamine 123 Loading:
-
Add Rh123 to each tube to a final concentration of 50-200 ng/mL.[2]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Phase:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Remove the supernatant and wash the cells twice with ice-cold PBS to remove extracellular Rh123.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed complete culture medium (containing the respective inhibitors or vehicle).
-
Incubate for 60-90 minutes at 37°C to allow for Rh123 efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the tubes on ice to stop the reaction.
-
Analyze the intracellular fluorescence of Rh123 using a flow cytometer. Rh123 is typically excited by a 488 nm laser and its emission is detected in the green channel (e.g., FITC channel, ~525 nm).
-
Collect at least 10,000 events per sample.
-
Gate on the viable cell population using forward and side scatter properties.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis:
-
Calculate the percentage of Rh123 retention for each condition:
-
% Retention = (MFI of inhibitor-treated cells / MFI of vehicle-treated cells) x 100
-
-
Alternatively, calculate the fold increase in Rh123 accumulation:
-
Fold Increase = MFI of inhibitor-treated cells / MFI of vehicle-treated cells in the P-gp overexpressing line.
-
-
Compare the results from the P-gp overexpressing cell line with the parental cell line, which should exhibit high Rh123 fluorescence with minimal change upon inhibitor treatment.
Mandatory Visualization
Caption: Experimental workflow for the Rhodamine 123 efflux assay with zosuquidar.
Caption: P-gp mediated efflux of Rhodamine 123 and its inhibition by zosuquidar.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Zosuquidar Trihydrochloride with Doxorubicin In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of zosuquidar (B1662489) trihydrochloride in combination with doxorubicin (B1662922). The protocols outlined below are intended to assist in the study of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and the efficacy of zosuquidar in reversing this resistance.
Introduction
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), encoded by the MDR1 gene.[1][2] P-gp functions as an efflux pump, actively removing chemotherapeutic agents, such as doxorubicin, from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[2][3] Zosuquidar trihydrochloride (formerly LY335979) is a potent and specific third-generation P-gp inhibitor.[4][5] It competitively binds to P-gp, blocking the efflux of its substrates and restoring the sensitivity of resistant cells to chemotherapeutic drugs.[3][6] These protocols detail the in vitro application of zosuquidar to reverse doxorubicin resistance in cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the efficacy of zosuquidar in combination with doxorubicin in various cancer cell lines.
Table 1: Effect of Zosuquidar on Doxorubicin IC50 in Resistant Cell Lines
| Cell Line | Doxorubicin IC50 (µM) without Zosuquidar | Doxorubicin IC50 (µM) with Zosuquidar (Concentration) | Resistance Modifying Factor (RMF)* | Reference |
| K562/DOX | >50 | 1.1 ± 0.4 (0.3 µM Zosuquidar) | >45.5 | [7] |
| MCF-7/ADR | Not specified | IC50 values in the same order of magnitude as the parental cell lines | Not specified | [1] |
| P388/ADR | Not specified | IC50 values of 8 µM for P388 and 7 µM for P388/ADR in the presence of Zosuquidar (concentration not specified) | Not specified | [4] |
*Resistance Modifying Factor (RMF) is calculated as the ratio of the IC50 of the drug in the absence of the modulator to the IC50 in the presence of the modulator.[5][7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the effect of zosuquidar on the cytotoxicity of doxorubicin in both drug-sensitive parental and drug-resistant cancer cell lines.
Materials:
-
Parental (e.g., K562, MCF-7) and doxorubicin-resistant (e.g., K562/DOX, MCF-7/ADR) cancer cell lines[1][7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of zosuquidar in DMSO (e.g., 10 mM).[3] Dilute further in culture medium to the desired working concentrations.
-
Prepare a stock solution of doxorubicin in sterile water or PBS. Create a serial dilution of doxorubicin in culture medium.
-
For combination treatment: Pre-incubate the cells with zosuquidar at a non-toxic concentration (e.g., 0.1–2 µM) for 30–60 minutes.[3][9]
-
Add the serially diluted doxorubicin to the wells.
-
For single-agent controls: Add only doxorubicin or zosuquidar to the respective control wells.
-
Ensure the final DMSO concentration in all wells is below 0.1% to avoid solvent-induced cytotoxicity.[3][9]
-
Incubate the plate for 48–72 hours at 37°C in a humidified 5% CO2 incubator.[3][4]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for doxorubicin alone and in combination with zosuquidar by plotting a dose-response curve.
-
Calculate the Resistance Modifying Factor (RMF).[7]
-
Protocol 2: P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)
This protocol assesses the ability of zosuquidar to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[5]
-
-
Zosuquidar Incubation:
-
Aliquot the cell suspension into flow cytometry tubes.
-
To the test samples, add zosuquidar to a final concentration of 1 µM and incubate for 15-30 minutes at 37°C.[5]
-
-
Rhodamine 123 Loading and Efflux:
-
Add Rhodamine 123 to all tubes at a final concentration of 0.5-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with ice-cold PBS to remove excess dye and stop the efflux.[5]
-
Resuspend the cells in fresh, pre-warmed medium (with or without zosuquidar as in the initial incubation) and incubate for another 30-60 minutes to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
Compare the fluorescence intensity of the resistant cells with and without zosuquidar. An increase in fluorescence in the presence of zosuquidar indicates inhibition of P-gp-mediated efflux.[5]
-
Mandatory Visualizations
Caption: P-gp mediated doxorubicin efflux and its inhibition by zosuquidar.
References
- 1. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. dntp-mixture.com [dntp-mixture.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotin-hpdp.com [biotin-hpdp.com]
Zosuquidar Trihydrochloride: A Potent Tool for Interrogating P-glycoprotein Function in Cell Lines
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a third-generation, highly potent, and specific inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1).[1] P-gp is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1] Zosuquidar acts as a non-competitive inhibitor, binding to P-gp and locking it in a conformation that prevents ATP hydrolysis, the energy source for drug efflux.[2] This targeted inhibition makes zosuquidar an invaluable research tool for studying P-gp function, elucidating mechanisms of MDR, and evaluating the potential of P-gp inhibition to restore chemosensitivity in resistant cell lines.[3][4]
This document provides detailed application notes and experimental protocols for the use of zosuquidar trihydrochloride in cell-based assays to investigate P-gp function.
Mechanism of Action
This compound is a selective inhibitor of P-gp with a reported Ki of 59 nM.[5][6] Unlike earlier generations of P-gp inhibitors, zosuquidar exhibits high specificity for P-gp over other ATP-binding cassette (ABC) transporters like MRP1 and BCRP at concentrations effective for P-gp inhibition.[7][8] Its mechanism of action involves direct binding to the P-gp transporter, which inhibits the ATPase activity required for the conformational changes that lead to substrate efflux.[2] This inhibition is reversible and concentration-dependent.[9][10] By blocking P-gp, zosuquidar effectively increases the intracellular accumulation and retention of P-gp substrate drugs in MDR cells.
Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound in various cell lines.
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Parameter | Cell Line(s) | Concentration | Incubation Time | Effect | Reference(s) |
| P-gp Inhibition (Kᵢ) | Cell-free assay | 59 nM | N/A | Inhibition of P-gp | [5][6] |
| P-gp Modulation | Various cell culture models | 50 - 100 nM | N/A | Effective modulation of P-gp-mediated drug resistance | [7][10] |
| Cytotoxicity Enhancement | P-gp active cell lines | 0.3 µM | 48 hours | Enhances cytotoxicity of daunorubicin (B1662515) (DNR) | [5][6] |
| Cytotoxicity (IC₅₀) | CCRF-CEM, CEM/VLB100, P388, P388/ADR, MCF7, MCF7/ADR, 2780, 2780AD | 6 - 16 µM | 72 hours | Cytotoxic concentration of zosuquidar alone | [5][11] |
| P-gp Efflux Inhibition | CCRF-CEM/VCR1000 | 58.88 nM (IC₅₀) | 240 seconds | Inhibition of P-gp-mediated efflux | [11] |
Table 2: Reversal of Chemosensitivity by this compound
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Resistance Modifying Factor (RMF)¹ | Reference(s) |
| K562/DOX | Daunorubicin (DNR) | 0.3 µM | > 45.5-fold | [4][6] |
| HL60/DNR | Daunorubicin (DNR) | 0.3 µM | > 45.5 | [12] |
| P388/ADR, MCF7/ADR, 2780AD | Various oncolytics | 0.1 - 0.5 µM | Complete reversal of resistance | [11] |
¹RMF is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of the modulator.[3][12]
Experimental Protocols
Herein are detailed protocols for common in vitro assays to assess P-gp function using this compound.
Protocol 1: Cytotoxicity Assay (e.g., MTT Assay) to Determine Reversal of Resistance
This assay quantifies the ability of zosuquidar to sensitize P-gp-overexpressing resistant cells to a chemotherapeutic agent.[12]
Materials:
-
Parental (sensitive) and P-gp-overexpressing (resistant) cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (P-gp substrate, e.g., doxorubicin, paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of zosuquidar (e.g., 0.3 µM).[12] Include a vehicle control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[3][12]
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals in viable cells.[11][12]
-
Add solubilization buffer to dissolve the formazan crystals.[11][12]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis:
-
Calculate the IC₅₀ values for the chemotherapeutic agent in both cell lines, with and without zosuquidar.
-
Determine the Resistance Modifying Factor (RMF) by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of zosuquidar.[3]
-
Protocol 2: P-gp Substrate Efflux Assay (e.g., Rhodamine 123 or Calcein-AM)
This functional assay measures the ability of zosuquidar to inhibit the efflux of fluorescent P-gp substrates, leading to their intracellular accumulation.[2][3]
Materials:
-
Parental and P-gp-overexpressing cell lines
-
Rhodamine 123 or Calcein-AM (fluorescent P-gp substrates)
-
This compound
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.[3]
-
Zosuquidar Pre-incubation: Aliquot cell suspensions and pre-incubate with or without zosuquidar (e.g., 1 µM) for 15-30 minutes at 37°C.[3]
-
Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 to a final concentration of 1 µg/mL) to the cell suspensions and incubate for 30-60 minutes at 37°C to allow for intracellular accumulation.[12]
-
Efflux Period:
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.[2]
-
Data Analysis: An increase in intracellular fluorescence in the zosuquidar-treated resistant cells compared to the untreated resistant cells indicates inhibition of P-gp-mediated efflux.[3]
Protocol 3: P-gp ATPase Activity Assay
This biochemical assay directly measures the effect of zosuquidar on the ATP hydrolysis activity of P-gp.[2][11]
Materials:
-
P-gp-containing membrane vesicles
-
This compound
-
ATP
-
Reaction buffer (containing MgCl₂, sodium azide, ouabain, EGTA, DTT)[2]
-
ATP regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase)[2]
-
Sodium vanadate (B1173111) (a general ATPase inhibitor)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., molybdate-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, incubate P-gp-containing membrane vesicles with varying concentrations of zosuquidar (or vehicle control) in the reaction buffer with the ATP regenerating system.[2] Include wells with and without sodium vanadate to determine the P-gp-specific ATPase activity.[11]
-
Initiate Reaction: Start the reaction by adding ATP (e.g., 3 mM).[2]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).[2]
-
Terminate and Detect: Stop the reaction and measure the amount of liberated inorganic phosphate (Pi) using a colorimetric method.[2] Measure the absorbance at the appropriate wavelength (e.g., 690 nm).[2]
-
Data Analysis:
Visualizations
The following diagrams illustrate the mechanism of P-gp inhibition by zosuquidar and a typical experimental workflow.
Caption: Mechanism of P-gp inhibition by zosuquidar.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating Zosuquidar Trihydrochloride Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][2][3] By blocking the efflux pump activity of P-gp, zosuquidar can restore sensitivity to various chemotherapeutic agents.[1][2] While its primary role is as a chemosensitizer, it is crucial to determine the intrinsic cytotoxicity of zosuquidar itself to establish a therapeutic window and to distinguish between its direct effects and its P-gp inhibitory action.[4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[6][7][8][9][10] The assay is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6][7][9][10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[6][7][8]
These application notes provide a detailed protocol for evaluating the cytotoxicity of zosuquidar trihydrochloride using the MTT assay.
Principle of the MTT Assay
The MTT assay quantitatively measures the metabolic activity of a cell population. In viable cells, mitochondrial succinate (B1194679) dehydrogenase and other NAD(P)H-dependent oxidoreductase enzymes reduce the MTT tetrazolium ring, leading to the formation of insoluble, dark purple formazan crystals within the cell.[6][9][10][11] These crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm).[10] A decrease in the number of viable cells results in a decrease in the overall metabolic activity, leading to a lower formazan production and thus a reduced absorbance.
Data Presentation: Cytotoxicity of this compound
The intrinsic cytotoxicity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. It is important to note that zosuquidar's cytotoxic effects are typically observed at higher concentrations (in the micromolar range), while its P-gp inhibitory activity is potent in the nanomolar range.[4][5]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6 | [4][5] |
| CEM/VLB100 | Vincristine-Resistant Leukemia | 7 | [4][5] |
| P388 | Murine Leukemia | 15 | [4][5] |
| P388/ADR | Doxorubicin-Resistant Leukemia | 8 | [4][5] |
| MCF7 | Breast Cancer | 7 | [4][5] |
| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | 15 | [4][5] |
| 2780 | Ovarian Cancer | 11 | [4][5] |
| 2780AD | Doxorubicin-Resistant Ovarian Cancer | 16 | [4][5] |
| UCLA-P3 | - | >5 | [4][5] |
| UCLA-P3.003VLB | - | >5 | [4][5] |
Experimental Protocols
Materials
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the zosuquidar stock solution in a complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of zosuquidar. Include a vehicle control (medium with the same concentration of the solvent used to dissolve zosuquidar) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the zosuquidar concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway: P-glycoprotein Inhibition by Zosuquidar
Caption: Mechanism of P-gp inhibition by zosuquidar.
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. dntp-mixture.com [dntp-mixture.com]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Flow Cytometry Analysis of P-glycoprotein (P-gp) Inhibition by Zosuquidar Trihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Background
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that plays a pivotal role in cellular detoxification by expelling a wide array of xenobiotics, including many chemotherapeutic agents.[1][2] This ATP-dependent process can significantly reduce the intracellular concentration and efficacy of therapeutic drugs.[2] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), a major obstacle leading to chemotherapy failure.[1][3] Consequently, the development and characterization of P-gp inhibitors are of paramount importance in oncology to overcome MDR.
Zosuquidar (B1662489) trihydrochloride (LY335979) is a potent, specific, and non-competitive third-generation P-gp inhibitor.[2][4] It binds with high affinity to the transmembrane region of P-gp, locking the transporter in a non-functional, occluded conformation that prevents ATP hydrolysis and subsequent drug efflux.[2] This action restores the sensitivity of MDR cancer cells to chemotherapeutic drugs.[5][6]
Flow cytometry is a powerful technique for assessing P-gp function at the single-cell level.[7][8] The methodology relies on the use of fluorescent substrates of P-gp, such as Calcein-AM or Rhodamine 123. In cells with active P-gp, these substrates are actively pumped out, resulting in low intracellular fluorescence.[1][2] Inhibition of P-gp by zosuquidar blocks this efflux, leading to the accumulation of the fluorescent substrate within the cells, which can be quantified by flow cytometry.[9]
Mechanism of P-gp Efflux and Inhibition by Zosuquidar
The following diagram illustrates the mechanism of P-gp-mediated efflux of a fluorescent substrate and its inhibition by zosuquidar. In the absence of an inhibitor, the non-fluorescent substrate (e.g., Calcein-AM) enters the cell and is either converted to a fluorescent product (e.g., Calcein) or directly pumped out. Zosuquidar binds to P-gp, preventing the efflux and leading to an accumulation of the fluorescent signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dntp-mixture.com [dntp-mixture.com]
Application Notes and Protocols for Zosuquidar Trihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) trihydrochloride (also known as LY335979 and RS 33295-198) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp or MDR1).[1][2][3][4] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[5][6][7] Zosuquidar competitively inhibits P-gp with a high affinity (Ki = 59 nM), thereby blocking the efflux of P-gp substrates and restoring the sensitivity of resistant cancer cells to chemotherapy.[1][8][9] These application notes provide detailed protocols for the preparation of zosuquidar trihydrochloride stock solutions for use in in vitro and in vivo experimental settings.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂ · 3HCl | [2] |
| Molecular Weight | 636.99 g/mol | [2][8] |
| Appearance | Crystalline solid | [10] |
| Purity | ≥97% | [2] |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | Up to 127 mg/mL (199.37 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication may be required. | [2][9][11][12] |
| Water | Up to 28 mg/mL | Sonication may be required. | [8][9] |
| Ethanol (B145695) | Insoluble | [9] | |
| Ethanol:PBS (pH 7.2) (1:2) | Approx. 0.33 mg/mL | First dissolve in ethanol, then dilute with PBS. | [10] |
| 20% Ethanol-Saline | Used for in vivo preparations. | [8] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [4][10] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [4][9][12] |
| -20°C | Up to 1 month | [4][9][11] |
Note: It is strongly recommended to prepare fresh solutions for experiments as the compound can be unstable in solution.[1][8] Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.[9][11]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.37 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For a 10 mM solution, add 1 mL of DMSO to 6.37 mg of the powder.
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. The resulting solution should be clear. If dissolution is difficult, brief sonication in an ultrasonic bath may be helpful.[8][11][12]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][9][11][12]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution to a final working concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution, you can perform a 1:1000 dilution of the 1 mM intermediate stock.
-
Important: To avoid precipitation, add the stock solution to the culture medium while gently vortexing.[13]
-
-
Application to Cells: Add the final working solution to your cell cultures. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment.[1][8]
Protocol 3: Preparation of Formulation for In Vivo Studies
This protocol describes the preparation of a this compound formulation for intraperitoneal injection in animal models, based on a 20% ethanol-saline vehicle.
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in ethanol.
-
Vehicle Preparation: Prepare the final vehicle by adding the ethanol-dissolved zosuquidar to sterile saline to achieve a final ethanol concentration of 20%. For example, to prepare 1 mL of a 1 mg/mL solution in 20% ethanol-saline, dissolve 1 mg of zosuquidar in 200 µL of ethanol, and then add 800 µL of sterile saline.
-
Mixing: Vortex the solution thoroughly to ensure it is homogenous.
-
Administration: The solution is now ready for intraperitoneal administration. Dosing for in vivo studies has been reported, for example, at 30 mg/kg administered once daily.[1][8]
Mandatory Visualizations
Caption: Experimental workflow for preparing zosuquidar solutions.
Caption: Mechanism of P-gp inhibition by zosuquidar.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Zosuquidar - Wikipedia [en.wikipedia.org]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Zosuquidar Trihydrochloride in Combination with Paclitaxel for In Vivo Studies
Introduction
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells, contributing to multidrug resistance (MDR).[1][2] Paclitaxel (B517696), a cornerstone chemotherapeutic agent, is a known substrate for P-gp.[1] Its efficacy can be limited in tumors that express high levels of this transporter, as the drug is actively pumped out of the cancer cell, preventing it from reaching its intracellular target, microtubules.[1]
The combination of zosuquidar with paclitaxel is based on the rationale of reversing P-gp-mediated drug resistance. By inhibiting P-gp, zosuquidar increases the intracellular accumulation and retention of paclitaxel in resistant tumor cells, thereby restoring or enhancing its cytotoxic activity. These notes provide an overview of the mechanism, key in vivo experimental protocols, and a summary of pharmacokinetic data to guide researchers in this field.
Mechanism of Action
Zosuquidar competitively inhibits the binding of substrates like paclitaxel to P-glycoprotein.[3] This inhibition blocks the ATP-dependent efflux of paclitaxel from the cancer cell. The resulting increase in intracellular paclitaxel concentration allows the drug to effectively stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Zosuquidar is noted for its high affinity for P-gp (Ki of approximately 59-60 nM) and its specificity, with minimal inhibitory effects on other MDR proteins like MRP1 or MRP2 at nanomolar concentrations.[2][3]
Experimental Protocols
This section provides a detailed protocol for an in vivo study in mice, adapted from methodologies used to assess the effect of zosuquidar on paclitaxel distribution.[4]
Protocol 1: Evaluating the Effect of Zosuquidar on Paclitaxel Brain Penetration in Mice
Objective: To determine if zosuquidar administration increases the concentration of paclitaxel in the brain and other tissues by inhibiting P-gp at the blood-brain barrier and in peripheral tissues.
Materials:
-
Zosuquidar trihydrochloride
-
Paclitaxel (formulated for IV injection)
-
Vehicle for oral administration (e.g., appropriate buffer or suspension agent)
-
Vehicle for IV administration (e.g., saline)
-
Wild-type mice (e.g., FVB or C57BL/6)
-
P-gp knockout mice (as a positive control for maximal inhibition)
-
Standard laboratory equipment for dosing (gavage needles, syringes) and sample collection.
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) system for drug quantification.
Animal Model:
-
Species: Mouse (e.g., female wild-type FVB mice)
-
Weight: 20-25 g
-
Acclimatization: At least one week under standard laboratory conditions.
Experimental Groups:
-
Control Group: Vehicle + Paclitaxel IV
-
Zosuquidar Oral Group 1: Zosuquidar (25 mg/kg, oral) + Paclitaxel IV
-
Zosuquidar Oral Group 2: Zosuquidar (80 mg/kg, oral) + Paclitaxel IV
-
Zosuquidar IV Group 1: Zosuquidar (20 mg/kg, IV) + Paclitaxel IV (10 min pre-treatment)
-
Zosuquidar IV Group 2: Zosuquidar (20 mg/kg, IV) + Paclitaxel IV (1 h pre-treatment)
-
(Optional) P-gp Knockout Control: P-gp knockout mice + Paclitaxel IV
Procedure:
-
Zosuquidar Administration (Oral):
-
Zosuquidar Administration (Intravenous):
-
Paclitaxel Administration:
-
Administer paclitaxel intravenously to all groups.
-
-
Sample Collection:
-
At predetermined time points post-paclitaxel injection (e.g., 1, 2, 4 hours), euthanize mice.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Perfuse animals with saline to clear blood from tissues.
-
Harvest tissues of interest (e.g., brain, liver, spleen, kidney).
-
Snap-freeze all plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Endpoint Analysis:
-
Quantify the concentrations of paclitaxel and zosuquidar in plasma and tissue homogenates using a validated HPLC method.[4]
-
Calculate pharmacokinetic parameters, including tissue-to-plasma concentration ratios, to assess drug penetration.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies on the combination of zosuquidar and paclitaxel.
Table 1: Preclinical Pharmacokinetic Effects of Zosuquidar on Paclitaxel in Mice
This table shows the impact of zosuquidar on the brain concentration of paclitaxel in wild-type mice.[4]
| Zosuquidar Dose & Route | Timing (Pre-Paclitaxel) | Fold Increase in Brain Paclitaxel Level |
| 25 mg/kg (Oral) | 1 hour | 3.5-fold |
| 80 mg/kg (Oral) | 1 hour | 5.0-fold |
| 20 mg/kg (IV) | 10 minutes | 5.6-fold |
| 20 mg/kg (IV) | 1 hour | 2.1-fold |
| Reference: P-gp Knockout | N/A | 11-fold |
Data sourced from Kemper et al.[4] The study noted that while zosuquidar increased brain penetration, it did not achieve the complete inhibition seen in P-gp knockout mice.[4] The timing of IV administration was shown to be critical, suggesting a rapidly reversible inhibition at the blood-brain barrier.[4]
Table 2: Clinical Pharmacokinetic Interaction in Human Patients
This table summarizes data from a population pharmacokinetic model developed from 43 patients receiving paclitaxel with or without zosuquidar.[1][5]
| Parameter | Paclitaxel Alone | Paclitaxel + Zosuquidar | % Change |
| Paclitaxel Dose | 175 mg/m² | 175 mg/m² | N/A |
| Zosuquidar Condition | N/A | Cmax > 350 µg/L | N/A |
| Paclitaxel Plasma Clearance (CL) | Baseline | Decreased | -25% |
| Paclitaxel Area Under Curve (AUC) | 14,829 µg·h/L | 19,115 µg·h/L | +28.9% (1.3-fold) |
Data sourced from Callies et al.[1][2][5] The increase in paclitaxel exposure is likely due to the inhibition of P-gp-mediated clearance in locations such as the bile canaliculi.[1][5] This model suggests that a standard 175 mg/m² dose of paclitaxel can be safely combined with zosuquidar.[1][2][5]
References
- 1. A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, this compound (LY335979) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, this compound (LY335979) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of zosuquidar trihydrochloride in solution over time.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zosuquidar (B1662489) trihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for zosuquidar trihydrochloride powder and solutions?
A1: this compound is supplied as a powder and should be stored at -20°C for up to 3 years. Once in solution, the compound is unstable and it is highly recommended to prepare solutions fresh for each experiment.[1][2] For short-term storage of stock solutions, refer to the table below.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in DMSO and water.[2][3] For in vivo studies, a formulation of 20% ethanol-saline has been used.[2] Solubility details are provided in the table below.
Q3: Is this compound stable in aqueous solutions?
A3: No, this compound is unstable in aqueous solutions.[1][2] Significant loss of the compound has been observed in a short period. In one study involving Caco-2 cell cultures, the concentration of zosuquidar in the aqueous medium was reduced by 60-72% within 30 minutes, and only 1.55-7.01% remained after 120 minutes.[4] This was attributed to both degradation and adsorption to plastic surfaces.[4] Therefore, it is critical to use freshly prepared solutions for all experiments.
Q4: Can I store this compound solutions for later use?
A4: While freshly prepared solutions are strongly advised, if short-term storage is unavoidable, it should be at -80°C. However, repeated freeze-thaw cycles should be avoided. Refer to the stability data table for manufacturer recommendations.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Potential Cause: Degradation of this compound in the solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Do not use solutions that have been stored for extended periods, even at low temperatures.
-
Minimize Time in Aqueous Buffer: If your experimental protocol requires dilution in aqueous media (e.g., cell culture medium), add the zosuquidar solution to the media as the final step before adding to the cells.
-
Solvent Check: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is compatible with your cells and does not exceed cytotoxic levels.
-
Issue 2: Poor solubility when preparing aqueous solutions.
-
Potential Cause: this compound may require assistance to fully dissolve in water.
-
Troubleshooting Steps:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound in water.[2]
-
Warming: Gently warming the solution can also improve solubility in water.
-
Check pH: The pH of your aqueous solution can impact the solubility of the compound.
-
Issue 3: Variability in in vivo study results.
-
Potential Cause: Instability of the dosing solution.
-
Troubleshooting Steps:
-
Fresh Formulation: Prepare the dosing formulation (e.g., 20% ethanol-saline) immediately prior to administration.
-
Vehicle Compatibility: Ensure this compound is fully dissolved and stable in the chosen vehicle for the duration of the preparation and administration process.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 80.83 | 126.89 | Sonication is recommended.[3] |
| Water | 5 | 7.85 | Requires sonication.[2] |
| Water | 4 | - | Clear solution when warmed. |
Table 2: Recommended Storage and Stability of this compound Solutions
| Storage Temperature | Duration | Source |
| -80°C | 1 year | TargetMol[3] |
| -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
Note: These are general recommendations from suppliers. It is crucial to validate the stability for your specific experimental conditions.
Experimental Protocols
Protocol for a Forced Degradation Study to Develop a Stability-Indicating HPLC Method
A forced degradation study is essential for developing a stability-indicating analytical method, which can distinguish the intact drug from its degradation products.[5][6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.
3. Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acidic and alkaline samples), and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a reverse-phase HPLC system with a C18 column and a photodiode array (PDA) detector.
-
The mobile phase could consist of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient and flow rate should be optimized to achieve good separation of the parent drug and any degradation products.
4. Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the stability-indicating nature of the method is demonstrated.[7]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 4. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ajrconline.org [ajrconline.org]
- 7. gsconlinepress.com [gsconlinepress.com]
troubleshooting precipitation of zosuquidar trihydrochloride in cell culture media
Technical Support Center: Zosuquidar (B1662489) Trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of zosuquidar trihydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of this compound, a lipophilic and sparingly soluble weak base, is a common issue when preparing aqueous solutions for cell culture.[1] Several factors can contribute to this phenomenon, often referred to as "crashing out":
-
High Final Concentration : The desired final concentration in your cell culture medium may exceed the compound's aqueous solubility limit.[1][2]
-
Rapid Dilution : Adding a concentrated stock solution (e.g., in DMSO) directly into a large volume of aqueous media can cause a rapid solvent exchange, leading to immediate precipitation.[2]
-
Low Media Temperature : The solubility of many compounds, including zosuquidar, decreases at lower temperatures. Adding the compound to cold media can trigger precipitation.[2]
-
Improper Dissolution Method : Directly adding solid zosuquidar powder to cell culture media is not recommended and will likely result in poor dissolution and precipitation.[1]
-
pH of the Medium : As a weak base, the solubility of zosuquidar can be significantly influenced by the pH of the cell culture medium.[1]
Q2: What is the recommended procedure for preparing a this compound working solution to avoid precipitation?
A2: To minimize precipitation, a two-step dilution process is strongly recommended.
-
Prepare a High-Concentration Stock Solution : First, dissolve the this compound solid in an appropriate organic solvent. 100% Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly recommended.[1][3] Ensure the compound is fully dissolved.
-
Dilute into Warmed Media : Always use complete cell culture medium that has been pre-warmed to 37°C.[2]
-
Perform a Serial or Intermediate Dilution : To avoid rapid solvent exchange, do not add the high-concentration stock directly to your final volume. Create an intermediate dilution in a smaller volume of warmed media first.[2]
-
Add Slowly and Mix Gently : Add the stock solution (or intermediate dilution) to the pre-warmed medium dropwise while gently vortexing or swirling the medium.[2] This ensures rapid and even dispersion.
-
Maintain a Low Final Solvent Concentration : The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cell toxicity.[4]
Q3: I followed the standard procedure, but I still see a precipitate. What other troubleshooting steps can I take?
A3: If precipitation persists, consider the following advanced troubleshooting strategies:
-
Lower the Final Concentration : Your intended working concentration may still be too high for your specific medium composition. Try preparing a more dilute solution.[2]
-
Prepare Solutions Freshly : Aqueous solutions of zosuquidar are not stable and should be prepared fresh for each experiment. Storing the diluted compound for more than a day is not recommended.[3][5][6]
-
Check for Adsorption : Zosuquidar is known to adsorb to plastic and glass surfaces, which can reduce the effective concentration in your medium.[1][7][8] This can sometimes be mistaken for precipitation. Consider using low-adhesion microplates or tubes to minimize this effect.[1]
-
Perform a Solubility Test : The maximum solubility can vary between different types of cell culture media. It is highly recommended to perform a simple solubility test to determine the upper concentration limit in your specific experimental conditions before proceeding with your main experiment.[2][4]
Q4: How can I determine the maximum soluble concentration of zosuquidar in my specific cell culture medium?
A4: You can determine the maximum soluble concentration by performing a solubility test. This involves creating a serial dilution of your compound in your complete cell culture medium and observing the concentration at which precipitation first occurs. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q5: Could the turbidity or particles I'm seeing be something other than the compound?
A5: Yes, it's possible. While compound precipitation is a likely cause, other factors can lead to turbidity in cell culture media:
-
Media Component Precipitation : Temperature shifts, such as repeated warming and cooling of the medium, can cause salts, proteins, or other high-molecular-weight components to precipitate.[9] This is more common with concentrated or serum-containing media.
-
Contamination : Bacterial, yeast, or fungal contamination can cause the medium to appear cloudy.[10] This can typically be distinguished from chemical precipitation by microscopic examination.
Data Presentation
The solubility of this compound can vary based on the solvent and conditions used. The table below summarizes available quantitative data.
| Solvent/Buffer | Reported Concentration | Remarks |
| Dimethyl sulfoxide (DMSO) | Soluble to 50 mM | A high-concentration stock solution is recommended. |
| Ethanol | ~10 mg/mL[3] | Suitable for preparing stock solutions. |
| Water (H₂O) | 4 mg/mL (warmed)[11] 5 mg/mL (with sonication)[5] | Direct dissolution in water is challenging; use of an organic stock solution is preferred. |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL[3] | Represents solubility in a buffered aqueous solution after dilution from an ethanol stock. |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To identify the highest concentration of this compound that remains in solution in a specific complete cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Visually inspect the solution to confirm there are no solid particulates.[4]
-
Set Up Dilution Series: Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with a range of final concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Include a "Solvent Control" tube with only DMSO added.
-
Prepare Working Solutions: Add the appropriate volume of pre-warmed (37°C) cell culture medium to each tube. To prepare the final working solutions, add a small volume of the 10 mM stock solution to the medium while vortexing gently. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of medium.[2]
-
Tip: To minimize pipetting errors for very small volumes, you can first prepare an intermediate dilution (e.g., 1 mM in DMSO or medium).
-
-
Incubate: Place the tubes or plate in a 37°C incubator with 5% CO₂ for 1-2 hours to mimic the conditions of a typical cell culture experiment.[4]
-
Assess Precipitation: After incubation, carefully inspect each tube or well for any signs of precipitation.[2]
-
Visual Inspection: Look for cloudiness, haziness, or visible solid particles against a dark background.
-
Microscopic Examination (Optional): For a more sensitive assessment, place a small aliquot of the solution on a microscope slide and look for crystalline structures.
-
Quantitative Assessment (Optional): For a non-subjective measure, read the absorbance of the 96-well plate at a wavelength between 550-650 nm. An increase in absorbance compared to the solvent control indicates light scattering due to precipitation.[2]
-
Interpretation: The highest concentration that remains completely clear and free of visible particles is the maximum working soluble concentration of this compound in your specific cell culture medium under these conditions. It is advisable to use a working concentration at or below this determined limit for your experiments.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Zosuquidar hydrochloride 98 (HPLC) LY-335979 [sigmaaldrich.com]
Technical Support Center: Optimizing Zosuquidar Trihydrochloride Dosage for In-vivo Mouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zosuquidar (B1662489) trihydrochloride in in-vivo mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for zosuquidar trihydrochloride?
A1: this compound is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1][2] P-gp is a key contributor to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[1][2] Zosuquidar competitively binds to P-gp, blocking its function and thereby increasing the intracellular concentration and efficacy of co-administered P-gp substrate drugs.[1]
Q2: What are the common in-vivo applications of zosuquidar in mouse studies?
A2: The primary applications of zosuquidar in in-vivo mouse studies include:
-
Reversing Multidrug Resistance (MDR): To enhance the efficacy of chemotherapeutic agents in P-gp overexpressing tumor models.[1][3][4]
-
Improving Brain Penetration of Drugs: To increase the concentration of P-gp substrate drugs in the central nervous system by inhibiting P-gp at the blood-brain barrier.[5][6]
Q3: How should this compound be prepared for in-vivo administration?
A3: this compound has been successfully formulated for in-vivo studies in the following ways:
-
For Intraperitoneal (IP) Injection: Dissolved in a 20% ethanol-saline solution.[7]
-
For Oral (PO) and Intravenous (IV) Administration: Specific vehicle information is less consistently reported, but aqueous solutions are possible.[4]
It is critical to note that zosuquidar solutions can be unstable, and fresh preparation is highly recommended.[7] Due to its lipophilic nature, zosuquidar may adhere to plastic and glass surfaces, which could impact the actual administered dose.[8]
Troubleshooting Guide
Issue 1: Suboptimal efficacy of the co-administered chemotherapeutic agent despite using zosuquidar.
-
Possible Cause 1: Inadequate Zosuquidar Dosage. The dose of zosuquidar may be insufficient to achieve complete P-gp inhibition.
-
Solution: A dose-response study may be necessary. In a murine leukemia model, intraperitoneal doses ranging from 1 to 30 mg/kg were tested.[7][9] For enhancing brain penetration of paclitaxel (B517696), oral doses of 25 and 80 mg/kg were used.[5]
-
-
Possible Cause 2: Timing of Administration. The inhibitory effect of zosuquidar on P-gp at the blood-brain barrier is rapidly reversible.[5][6]
-
Solution: The timing of zosuquidar administration relative to the P-gp substrate drug is crucial. For instance, intravenous administration of zosuquidar 10 minutes before paclitaxel resulted in a 5.6-fold increase in brain paclitaxel levels, whereas administration 1 hour prior only led to a 2.1-fold increase.[5][6]
-
-
Possible Cause 3: Alternative Resistance Mechanisms. The tumor cells may possess other drug resistance mechanisms in addition to P-gp expression.
-
Solution: Confirm that the target cells' resistance is primarily P-gp mediated. This can be assessed in vitro using P-gp-specific assays.
-
Issue 2: Unexpected toxicity or adverse effects in mice.
-
Possible Cause 1: Intrinsic Toxicity of Zosuquidar at High Doses. While generally well-tolerated, high doses may lead to adverse effects.
-
Solution: Refer to preclinical toxicology data if available. In a study with mice implanted with P388/ADR tumors, daily intraperitoneal injections of up to 30 mg/kg for 5 days were tolerated.[7]
-
-
Possible Cause 2: Enhanced Toxicity of the Co-administered Drug. By inhibiting P-gp, zosuquidar increases the overall exposure to the co-administered drug, which may enhance its toxicity.
-
Solution: It may be necessary to reduce the dose of the chemotherapeutic agent when co-administered with zosuquidar.
-
Issue 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Formulation. Zosuquidar's stability in solution can be a factor.
-
Possible Cause 2: Adsorption to Labware. The lipophilic nature of zosuquidar can lead to its adsorption to plastic and glass surfaces, affecting the concentration of the dosing solution.[8]
-
Solution: Consider using low-adhesion labware and minimize the surface area of contact.
-
Quantitative Data Summary
Table 1: this compound Dosages in In-vivo Mouse Studies
| Mouse Model | Administration Route | Zosuquidar Dosage | Co-administered Drug | Key Finding | Reference |
| Wild-type mice | Oral (PO) | 25 mg/kg | Paclitaxel (IV) | 3.5-fold increase in brain paclitaxel levels. | [5] |
| Wild-type mice | Oral (PO) | 80 mg/kg | Paclitaxel (IV) | 5-fold increase in brain paclitaxel levels. | [5] |
| Wild-type mice | Intravenous (IV) | 20 mg/kg (10 min prior) | Paclitaxel (IV) | 5.6-fold increase in brain paclitaxel levels. | [5] |
| Wild-type mice | Intravenous (IV) | 20 mg/kg (1 hr prior) | Paclitaxel (IV) | 2.1-fold increase in brain paclitaxel levels. | [5] |
| P388/ADR tumor-bearing mice | Intraperitoneal (IP) | 1, 3, 10, 30 mg/kg (daily for 5 days) | Doxorubicin (B1662922) | Significantly increased survival compared to doxorubicin alone. | [7][9] |
| P388 or P388/ADR leukemia-bearing mice | Intraperitoneal (IP) | 30 mg/kg (daily for 5 days) | Doxorubicin (1 mg/kg) | Significant antitumor activity against MDR cell lines. | [7] |
| Human non-small cell lung carcinoma xenograft | Not specified | 30 mg/kg | Taxol (20 mg/kg) | Significantly suppressed solid tumor growth. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Zosuquidar to Enhance Brain Penetration of a P-gp Substrate
-
Animal Model: Wild-type mice.
-
Groups:
-
Vehicle control + P-gp substrate.
-
Zosuquidar + P-gp substrate.
-
-
Zosuquidar Preparation: Prepare a fresh solution of this compound at the desired concentration.
-
Administration:
-
Sample Collection: At various time points post-administration of the P-gp substrate, collect blood and brain tissue.
-
Analysis: Quantify the concentration of the P-gp substrate in plasma and brain tissue homogenates using a validated analytical method such as HPLC.[5]
-
Endpoint: Determine the fold-increase in brain-to-plasma concentration ratio of the P-gp substrate in the presence of zosuquidar compared to the vehicle control.
Protocol 2: Reversal of Multidrug Resistance in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of a P-gp overexpressing tumor cell line.[1]
-
Groups:
-
Vehicle control.
-
Chemotherapeutic agent alone.
-
Zosuquidar alone.
-
Zosuquidar + Chemotherapeutic agent.
-
-
Zosuquidar Preparation: Prepare a fresh solution of this compound (e.g., in 20% ethanol-saline for IP injection).[7]
-
Treatment Schedule:
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Compare tumor growth inhibition and overall survival between the treatment groups.
Visualizations
Caption: Zosuquidar's mechanism of action in overcoming P-gp mediated multidrug resistance.
Caption: Workflow for assessing zosuquidar's effect on drug brain penetration.
Caption: A logical approach to troubleshooting suboptimal efficacy in zosuquidar experiments.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
investigating potential off-target effects of zosuquidar trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of zosuquidar (B1662489) trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of zosuquidar trihydrochloride?
This compound is a potent and selective inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1][2][3] P-gp is a transmembrane protein that actively transports a wide variety of substrates out of cells, contributing to the phenomenon of multidrug resistance (MDR) in cancer. By inhibiting P-gp, zosuquidar increases the intracellular concentration of P-gp substrate drugs, thereby restoring their cytotoxic efficacy.[1]
Q2: What are the known or potential off-target effects of zosuquidar?
While zosuquidar is considered highly selective for P-gp, some off-target effects have been reported, particularly at higher concentrations. These include:
-
Neurotoxicity: In a clinical trial of an oral formulation, dose-limiting neurotoxicity, including cerebellar dysfunction, hallucinations, and palinopsia, was observed.[4][5]
-
Inhibition of Organic Cation Transporters (OCTs): Recent in vitro and in silico studies have shown that zosuquidar can inhibit OCT1, OCT2, and OCT3, which are involved in the uptake of various drugs and endogenous compounds.[6] However, its inhibitory potency for OCTs is lower than for P-gp.[6]
-
Direct Cytotoxicity: At micromolar concentrations (typically above 5 µM), zosuquidar itself can exhibit cytotoxic effects on both drug-sensitive and multidrug-resistant cell lines.[3][7]
Q3: What are the common drug interactions observed with zosuquidar?
As a potent P-gp inhibitor, zosuquidar can significantly alter the pharmacokinetics of co-administered drugs that are P-gp substrates. This can lead to increased plasma concentrations and potential for enhanced toxicity of the co-administered drug.[2] For example, when administered with doxorubicin (B1662922), zosuquidar was found to modestly decrease its clearance and increase its systemic exposure, leading to more pronounced leukopenia and thrombocytopenia.[8][9]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in a cell-based assay.
Possible Cause: The observed cytotoxicity may be a direct effect of zosuquidar at the concentration used, rather than potentiation of another cytotoxic agent.
Troubleshooting Steps:
-
Review Zosuquidar Concentration: Check the final concentration of zosuquidar in your assay. Cytotoxicity has been reported at concentrations of 5-16 μM.[7]
-
Run a Zosuquidar-Only Control: Perform a dose-response experiment with zosuquidar alone on your specific cell line to determine its intrinsic IC50 value.
-
Titrate Zosuquidar Concentration: If the goal is to inhibit P-gp, use zosuquidar at a concentration well below its cytotoxic threshold but sufficient for P-gp inhibition (e.g., 0.1-1 µM). The Ki for P-gp inhibition is approximately 59 nM.[3][7]
Issue 2: Inconsistent or lower-than-expected potentiation of a P-gp substrate drug.
Possible Cause 1: Poor P-gp inhibition.
Troubleshooting Steps:
-
Confirm P-gp Expression: Verify that your cell line expresses functional P-gp. This can be done using flow cytometry with a P-gp substrate dye like rhodamine 123 or calcein-AM, or by Western blot.
-
Assess P-gp Inhibition: Perform a functional assay to confirm that the concentration of zosuquidar you are using is effectively inhibiting P-gp in your experimental system.
Possible Cause 2: Involvement of other transporters.
Troubleshooting Steps:
-
Consider OCT Inhibition: If the co-administered drug is also a substrate for organic cation transporters (OCTs), zosuquidar could be inhibiting its uptake into the cells, counteracting the effect of P-gp inhibition.[6]
-
Investigate Other Resistance Mechanisms: The cells may express other drug efflux pumps (e.g., MRP1, BCRP) that are not inhibited by zosuquidar and are responsible for the resistance.[10]
Issue 3: Unexplained neurological or behavioral changes in animal studies.
Possible Cause: The observed effects may be due to the known neurotoxic potential of zosuquidar, particularly at higher doses.[4][5]
Troubleshooting Steps:
-
Dose Reduction: Evaluate if a lower dose of zosuquidar can be used while still achieving the desired level of P-gp inhibition.
-
Monitor for Specific Symptoms: Carefully observe animals for signs of cerebellar dysfunction (e.g., ataxia, tremors) or other behavioral abnormalities.
-
Pharmacokinetic Analysis: If possible, measure the concentration of zosuquidar in the brain tissue to assess its penetration of the blood-brain barrier.
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Value | Reference(s) |
| P-gp Inhibition (Ki) | CEM/VLB100 plasma membranes | 59 nM | [7][11] |
| Cytotoxicity (IC50) | CCRF-CEM | 6 µM | [7] |
| CEM/VLB100 | 7 µM | [7] | |
| P388 | 15 µM | [7] | |
| P388/ADR | 8 µM | [7] | |
| MCF7 | 7 µM | [7] | |
| MCF7/ADR | 15 µM | [7] | |
| 2780 | 11 µM | [7] | |
| 2780AD | 16 µM | [7] |
Table 2: Clinical Observations with this compound
| Administration Route | Co-administered Drug(s) | Dose-Limiting Toxicity | Key Findings | Reference(s) |
| Oral | Doxorubicin | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | Maximum tolerated dose of 300 mg/m² every 12 hours for 4 days. | [4][5] |
| Intravenous | Doxorubicin | None observed | Modest decrease in doxorubicin clearance (17-22%) and increase in AUC (15-25%). Enhanced leukopenia and thrombocytopenia. | [8][9] |
| Intravenous | Daunorubicin (B1662515), Cytarabine (B982) | Non-hematologic grade 3 and 4 toxicities in 4/16 patients. | Rapid and significant inhibition of P-gp function. | [12] |
Experimental Protocols
Protocol 1: Assessment of Zosuquidar's Intrinsic Cytotoxicity
Objective: To determine the 50% inhibitory concentration (IC50) of zosuquidar on a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add the zosuquidar dilutions to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the zosuquidar concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: P-gp Functional Assay using Rhodamine 123
Objective: To functionally assess the inhibition of P-gp by zosuquidar.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in an appropriate buffer (e.g., PBS with 1% BSA).
-
Zosuquidar Pre-incubation: Incubate the cells with the desired concentration of zosuquidar (or a vehicle control) for a short period (e.g., 15-30 minutes) at 37°C.
-
Dye Loading: Add the P-gp substrate dye, rhodamine 123, to the cell suspension and incubate for a further 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the zosuquidar-treated cells compared to the control indicates P-gp inhibition.
Visualizations
Caption: Zosuquidar inhibits the P-gp efflux pump, increasing intracellular drug concentration.
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with this compound, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zosuquidar Trihydrochloride Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing toxicity associated with zosuquidar (B1662489) trihydrochloride in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Toxicity
Q1: What are the primary toxicities observed with zosuquidar trihydrochloride in animal models?
A1: The toxicity profile of zosuquidar is highly dependent on the route of administration.
-
Intravenous (IV) Administration: Zosuquidar is generally well-tolerated when administered intravenously. Preclinical studies in dogs have shown that a 2-week IV infusion at 10 mg/kg/day had no observable toxic effects.[1][2] In clinical trials, IV zosuquidar by itself did not have a dose-limiting toxicity.[2][3]
-
Oral (PO) Administration: The primary dose-limiting toxicity associated with oral zosuquidar is reversible neurotoxicity.[1][4] This has been observed in human clinical trials and is characterized by cerebellar dysfunction, including ataxia, tremors, and nystagmus.[1][4]
-
Intraperitoneal (IP) Administration: In mice, intraperitoneal administration of 30 mg/kg daily for five days, in combination with doxorubicin (B1662922), was reported to be well-tolerated.[5]
Q2: My animals are showing signs of lethargy and weight loss after zosuquidar administration. What should I do?
A2: Lethargy and weight loss are general signs of toxicity. It is important to determine the underlying cause.
-
Rule out co-administered drug toxicity: Zosuquidar is a potent P-glycoprotein (P-gp) inhibitor and can increase the systemic exposure of co-administered chemotherapeutic agents that are P-gp substrates (e.g., doxorubicin, paclitaxel, vincristine).[2][6][7] This can lead to enhanced toxicity, such as myelosuppression (leukopenia, thrombocytopenia), from the chemotherapeutic agent.[2] Review the known side effects of the co-administered drug and consider reducing its dose.
-
Assess for neurotoxicity: If zosuquidar is administered orally, observe the animals for signs of neurotoxicity such as an unsteady gait, tremors, or difficulty with coordination (see Neurotoxicity section below).
-
Provide supportive care: Ensure easy access to food and water. A high-calorie dietary supplement may be beneficial. Monitor body weight daily. For more severe cases, fluid therapy (e.g., subcutaneous saline) may be necessary.
-
Consider dose reduction: If toxicity is attributed to zosuquidar, a dose reduction in subsequent cycles may be necessary.
2. Neurotoxicity (Primarily with Oral Administration)
Q3: What are the typical signs of zosuquidar-induced neurotoxicity in animal models?
A3: Based on clinical observations and the known effects of other quinoline-based drugs, signs of neurotoxicity in rodents may include:
-
Ataxia (unsteady or wobbly gait)
-
Tremors
-
Hindlimb splay (legs spread apart)
-
Reduced motor coordination (e.g., poor performance on a rotarod)
-
Changes in activity levels (hyperactivity or hypoactivity) in an open-field test.[8]
Q4: How can I monitor for neurotoxicity in my rodent models?
A4: A functional observational battery (FOB) should be implemented. This can include:
-
Gait and posture assessment: Observe the animal's movement in an open field.
-
Rotarod test: This assesses motor coordination and balance. A decreased latency to fall indicates a deficit.[9]
-
Grip strength test: Measures forelimb and hindlimb strength.[10]
-
Hindlimb splay measurement: An increased distance between hind paws when the animal is briefly dropped onto a surface can indicate motor deficits.[9]
Q5: My animals are exhibiting signs of neurotoxicity after oral zosuquidar. How can I mitigate this?
A5:
-
Confirm reversibility: Zosuquidar-induced neurotoxicity is reported to be reversible.[1] Monitor the animals to see if symptoms subside over time after dosing.
-
Supportive Care:
-
Provide nesting material and ensure the cage environment is safe to prevent injury from falls.
-
Place food and water on the cage floor for easy access.
-
Consider a soft diet or gel-based hydration if the animal has difficulty eating or drinking.
-
-
Adjust Dosing Regimen:
-
Fractionate the dose: Instead of a single daily dose, consider administering the total daily dose in two or three smaller doses to reduce peak plasma concentrations (Cmax).
-
Investigate alternative formulations: While not specifically studied for zosuquidar, sustained-release formulations can lower Cmax and potentially reduce toxicity.[11] This would require formulation development, such as creating a solid lipid nanoparticle or nanomatrix system.[11]
-
3. Hematological Toxicity (with Co-administration)
Q6: I observed increased myelosuppression (low white blood cell and platelet counts) when combining zosuquidar with doxorubicin. Is this due to zosuquidar?
A6: Zosuquidar itself is not known to be myelosuppressive. However, by inhibiting P-gp in organs like the liver, it can decrease the clearance of co-administered P-gp substrates like doxorubicin.[2] This leads to a higher area under the curve (AUC) for doxorubicin, resulting in enhanced hematological toxicity.[2][3] The increased myelosuppression is therefore an indirect effect of zosuquidar.
Q7: How can I manage the enhanced hematological toxicity of a co-administered chemotherapeutic?
A7:
-
Dose reduction of the chemotherapeutic: The most direct approach is to reduce the dose of the P-gp substrate chemotherapeutic agent.
-
Supportive care:
-
For severe neutropenia, consider prophylactic antibiotics to prevent infection.
-
In some cases, the use of growth factors like G-CSF may be warranted to stimulate neutrophil recovery, but this should be carefully timed with respect to the chemotherapy administration.
-
-
Monitoring: Perform complete blood counts (CBCs) more frequently to monitor the nadir and recovery of blood cell counts.
Quantitative Data Summary
Table 1: this compound Dosing and Effects in Animal Models
| Animal Model | Route of Administration | Dose | Observation | Reference(s) |
| Dog | Intravenous (IV) Infusion | 10 mg/kg/day for 2 weeks | No observable toxic effects ("no effect dose"). | [1][2] |
| Mouse | Intraperitoneal (IP) | 30 mg/kg/day for 5 days | Well-tolerated when co-administered with doxorubicin. | [5] |
| Mouse | Oral (PO) | 25 - 80 mg/kg | Used in efficacy studies to increase brain penetration of paclitaxel. | [12] |
| Rat | Oral (PO) | Up to 63 mg/kg | Used in pharmacokinetic studies. | [13] |
Experimental Protocols
Protocol 1: Oral Administration and Neurotoxicity Monitoring in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Zosuquidar Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water. Prepare fresh daily.
-
Dose Administration:
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals for 4-6 hours prior to dosing (with free access to water).
-
Administer zosuquidar via oral gavage at the desired dose (e.g., starting at 20 mg/kg).
-
-
Neurotoxicity Monitoring:
-
Baseline: Perform baseline behavioral tests (rotarod, grip strength) for 2-3 days before the start of the study to acclimatize the animals and obtain stable baseline data.
-
Post-dose Monitoring: Conduct behavioral tests at peak plasma concentration (Tmax), typically 1-2 hours post-oral dose, and at 24 hours post-dose.
-
Functional Observational Battery (FOB): At each time point, score the animals for:
-
Posture and gait (normal, ataxic)
-
Presence of tremors (absent, mild, severe)
-
General activity level
-
-
-
Supportive Care:
-
If signs of neurotoxicity are observed, ensure easy access to food and water on the cage floor.
-
Monitor body weight and clinical signs daily.
-
Protocol 2: Intravenous Administration and Monitoring for Enhanced Chemotherapy Toxicity in Mice
-
Animal Model: Female BALB/c mice (8-10 weeks old).
-
Drug Formulation:
-
Zosuquidar: Dissolve in a vehicle suitable for IV injection (e.g., 5% dextrose in water).
-
Doxorubicin: Reconstitute according to the manufacturer's instructions with sterile saline.
-
-
Dose Administration:
-
Administer zosuquidar via tail vein injection (e.g., 10 mg/kg).
-
30-60 minutes after zosuquidar administration, administer doxorubicin via tail vein injection (e.g., 5 mg/kg).
-
-
Toxicity Monitoring:
-
Clinical Signs: Monitor animals daily for weight loss, lethargy, ruffled fur, and diarrhea.
-
Hematology: Collect blood samples (e.g., via submandibular bleed) at baseline (Day 0), and on days 3, 5, and 7 post-treatment. Perform a complete blood count (CBC) to assess for neutropenia and thrombocytopenia.
-
-
Supportive Care:
-
Provide nutritional support (e.g., high-calorie gel) if significant weight loss occurs.
-
If severe neutropenia is anticipated, consider housing in sterile caging and using sterile water to minimize infection risk.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein mediated drug interactions in animals and humans with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating zosuquidar trihydrochloride preclinical results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of translating zosuquidar (B1662489) trihydrochloride preclinical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for zosuquidar?
A1: Zosuquidar is a potent, third-generation, and selective inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene.[1][2][3] P-gp is an ATP-dependent transporter that actively pumps a wide range of xenobiotics, including many chemotherapy drugs, out of cells, leading to multidrug resistance (MDR).[4] Zosuquidar competitively binds to P-gp, blocking this efflux activity and thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are P-gp substrates.[1][5]
Q2: Preclinical studies showed potent P-gp inhibition. Why have clinical trials largely failed to demonstrate a significant benefit?
A2: The discrepancy between promising preclinical data and disappointing clinical outcomes is a major challenge. Several factors contribute to this translational failure:
-
Presence of P-gp Independent Resistance Mechanisms: Clinical trial results, such as the ECOG 3999 study in acute myeloid leukemia (AML), suggest that even when P-gp is effectively inhibited, other resistance mechanisms can prevent therapeutic success.[2][6][7]
-
Suboptimal Patient Stratification: Clinical trials may have included patients whose tumors had low or no P-gp expression, or where P-gp was not the primary driver of resistance.[2][6]
-
Pharmacokinetic (PK) Complexities: While preclinical studies in animal models suggested minimal PK interactions, human trials revealed modest effects.[2][8] For instance, intravenous zosuquidar could slightly decrease the clearance of doxorubicin (B1662922).[8][9]
-
Toxicity: Dose-limiting toxicities, particularly neurotoxicity with the oral formulation, constrained the achievable plasma concentrations in some clinical settings.[3][10][11]
Q3: Is zosuquidar specific to P-gp? Does it inhibit other ABC transporters?
A3: Zosuquidar is considered highly selective for P-gp.[2][3] Preclinical studies have shown that it does not significantly inhibit other key ATP-binding cassette (ABC) transporters involved in multidrug resistance, such as Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP), at clinically relevant concentrations.[2][10][12] However, one recent study demonstrated that at high micromolar concentrations (≥ 5 µM), zosuquidar can weakly inhibit organic cation transporters (OCT1-3), which should be considered when designing experiments with substrates of these transporters.[12]
Q4: What is the difference in toxicity profiles between oral and intravenous formulations of zosuquidar?
A4: The oral and intravenous formulations of zosuquidar have shown different toxicity profiles in clinical trials. The oral formulation was associated with dose-limiting neurotoxicity, including cerebellar dysfunction, hallucinations, and palinopsia.[3][10][11] The intravenous formulation was generally better tolerated, with less frequent and severe neurotoxicity reported, allowing for the administration of higher doses.[8][13]
Troubleshooting Experimental Issues
Q1: I am observing high variability in P-gp inhibition in my cell-based assays. What could be the cause?
A1: Variability in P-gp inhibition assays can stem from several factors:
-
Cell Line Stability: Ensure the P-gp expression level in your resistant cell line is stable and consistent. Periodically verify P-gp expression via Western blot or flow cytometry.
-
Assay Conditions: The duration of zosuquidar pre-incubation and co-incubation with the P-gp substrate is critical. Preclinical data suggests at least 12 hours of co-exposure may be required to fully reverse resistance in some models.[2]
-
Zosuquidar Concentration: Zosuquidar is potent, with an in vitro Ki of approximately 59-60 nM.[14][15] Ensure your concentration range is appropriate to capture the full dose-response curve. For P-gp inhibition, concentrations should ideally be kept below 1 µM to avoid potential off-target effects on OCTs.[12]
-
Substrate Choice: Use a well-validated fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM. The choice of substrate can influence the apparent IC50.[12]
Q2: My in vivo animal study results do not correlate with my in vitro findings. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common and highlight the challenges of clinical translation. Consider the following:
-
Pharmacokinetics and Bioavailability: Zosuquidar has low oral bioavailability in rats (2.6-4.2%).[16] This can lead to sub-therapeutic concentrations at the tumor site. Intravenous administration may yield more consistent exposure.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro cell culture and can contribute to drug resistance through various mechanisms.
-
Host Metabolism: While preclinical studies showed zosuquidar has a low impact on cytochrome P450 enzymes[2][10], host metabolism can still affect the pharmacokinetics of both zosuquidar and the co-administered chemotherapeutic agent.
-
P-gp Expression in Normal Tissues: P-gp is expressed in normal tissues like the blood-brain barrier, liver, and intestines, where it plays a protective role. Inhibition of P-gp in these tissues can alter drug distribution and lead to unexpected toxicities not observed in vitro.
Q3: Zosuquidar is showing some cytotoxicity on its own in my parental (non-P-gp expressing) cell line. Is this expected?
A3: At high concentrations (typically in the micromolar range, with IC50 values ranging from 6 µM to 16 µM), zosuquidar itself can exhibit cytotoxic effects on both drug-sensitive and MDR cell lines.[14][15] This is distinct from its potent, non-cytotoxic P-gp modulation activity, which occurs at nanomolar concentrations (50-100 nM).[8][10] If you observe toxicity, ensure your working concentration is appropriate for P-gp inhibition and not in the cytotoxic range. A recent study noted that zosuquidar curiously enhanced the cytotoxicity of mitoxantrone (B413) in parental K562 and HL60 cells, the reason for which is unknown.[17]
Quantitative Data Summary
Table 1: Preclinical Potency of Zosuquidar
| Parameter | Value | Cell/Assay System | Reference(s) |
|---|---|---|---|
| Ki (P-gp Inhibition) | 59 nM | Cell-free assay | [14] |
| Ki (P-gp Inhibition) | 60 nM | [3H]azidopine photoaffinity labeling | [15] |
| Effective Concentration | 50 - 100 nM | Reversal of P-gp-mediated resistance in various cell lines | [8][10] |
| IC50 (Cytotoxicity) | 6 µM - 16 µM | Drug-sensitive and MDR cell lines | [15] |
| IC50 (OCT1 Inhibition) | 7.5 ± 3.7 µM | HEK293 cells overexpressing OCT1 |[12] |
Table 2: Summary of Clinical Pharmacokinetic (PK) Interactions
| Zosuquidar Formulation | Co-administered Drug | Effect on Co-administered Drug's PK | Clinical Trial Context | Reference(s) |
|---|---|---|---|---|
| Intravenous (>500 mg) | Doxorubicin | Modest ↓ in clearance (17-22%); Modest ↑ in AUC (15-25%) | Phase I, Advanced Malignancy | [8][9] |
| Oral | Doxorubicin | No significant effect on AUC, clearance, or half-life | Phase I, Advanced Malignancy | [10][11] |
| Oral | Vincristine | Moderate effects on PK | Phase I/II, Non-Hodgkin's Lymphoma |[18] |
Experimental Protocols
Protocol 1: P-gp Functional Assay using Rhodamine 123 Efflux
This protocol assesses P-gp function by measuring the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp by zosuquidar results in increased intracellular accumulation of Rhodamine 123.
-
Cell Preparation: Harvest cells (e.g., P-gp overexpressing cell line and its parental control) and adjust the density to 1 x 106 cells/mL in assay buffer (e.g., phenol (B47542) red-free RPMI).
-
Zosuquidar Incubation: Aliquot cells into flow cytometry tubes. Add zosuquidar (or vehicle control) to the desired final concentrations. Incubate for 15-30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of ~200 ng/mL. Incubate for 30 minutes at 37°C in the dark.
-
Efflux Phase: Wash cells twice with ice-cold PBS to remove extracellular dye. Resuspend cells in fresh, pre-warmed assay buffer (with or without zosuquidar as in step 2) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Data Acquisition: Place tubes on ice to stop efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).
-
Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with zosuquidar to the vehicle control. Increased MFI indicates P-gp inhibition.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the ability of zosuquidar to sensitize MDR cells to a chemotherapeutic agent.
-
Cell Seeding: Seed P-gp expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in culture medium. For each dilution, prepare two sets: one with a fixed, non-toxic concentration of zosuquidar (e.g., 300 nM) and one with vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing media (with or without zosuquidar). Include wells for untreated controls and zosuquidar-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[14]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of zosuquidar. A significant decrease in the IC50 indicates reversal of resistance.
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by zosuquidar.
Caption: Experimental workflow for in vitro validation of zosuquidar activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Zosuquidar Trihydrochloride and Verapamil in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This guide provides a detailed comparison of two P-glycoprotein inhibitors, the third-generation agent zosuquidar (B1662489) trihydrochloride and the first-generation drug verapamil (B1683045), in their ability to reverse MDR.
Executive Summary
Zosuquidar trihydrochloride and verapamil are both inhibitors of P-glycoprotein (P-gp) that have been investigated for their potential to reverse multidrug resistance in cancer. However, they belong to different generations of MDR modulators and exhibit significant differences in potency, specificity, and clinical applicability. Zosuquidar is a highly potent and selective third-generation P-gp inhibitor, while verapamil is a first-generation agent with lower potency and significant off-target effects as a calcium channel blocker, which limits its clinical use due to toxicity at concentrations required for effective P-gp inhibition.
Mechanism of Action
Both zosuquidar and verapamil function by directly interacting with P-glycoprotein, competitively inhibiting the binding and subsequent efflux of chemotherapeutic agents.[1][2] This inhibition leads to an increased intracellular accumulation of anticancer drugs in resistant cells, restoring their cytotoxic effects. Zosuquidar is a potent, non-competitive inhibitor with a high affinity for P-gp (Ki = 59 nM).[3][4] Verapamil also binds directly to P-gp, but its affinity is lower, and it is a substrate of P-gp itself, meaning it is also transported out of the cell by the pump.[1][5]
dot
Caption: P-glycoprotein mediated drug efflux and its inhibition.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the performance of zosuquidar and verapamil in reversing MDR in various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of the modulator, and the reversal fold (RF), which indicates the factor by which the modulator restores drug sensitivity.
Table 1: Efficacy of Zosuquidar in Reversing Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Zosuquidar Conc. (µM) | IC50 without Zosuquidar (µM) | IC50 with Zosuquidar (µM) | Reversal Fold (RF) | Reference |
| K562/DOX | Daunorubicin | 0.3 | >50 | 1.1 ± 0.4 | >45.5 | [6] |
| HL60/DNR | Daunorubicin | 0.3 | >20 | 0.22 ± 0.06 | >90.1 | [6] |
Table 2: Efficacy of Verapamil in Reversing Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Verapamil Conc. (µM) | IC50 without Verapamil (µM) | IC50 with Verapamil (µM) | Reversal Fold (RF) | Reference |
| CEM/VCR 1000 | Epirubicin | 3 | - | - | ~10 | [7] |
| CEM/VCR 1000 | Epirubicin | 10 | - | - | ~19 | [7] |
| 2780AD | Adriamycin | 6.6 | - | - | 10-12 | [8] |
| MCF7/AdrR | Adriamycin | 6.6 | - | - | 10-12 | [8] |
| MGH-U1R | Doxorubicin (B1662922) | 16 | - | - | 2.5 | [9] |
| MGH-U1R | Doxorubicin | 32 | - | - | 2.5 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of chemotherapeutic agents in the presence and absence of MDR modulators.
-
Cell Seeding: Seed cancer cells (both drug-sensitive parental and drug-resistant variants) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, either alone or in combination with a fixed concentration of zosuquidar or verapamil. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the modulator.[10][11]
dot
Caption: Workflow of the MTT cytotoxicity assay.
Drug Accumulation and Retention Assay (Rhodamine 123 Assay)
This assay measures the effect of MDR modulators on the intracellular accumulation and retention of a fluorescent P-gp substrate, rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.
-
Modulator Incubation: Pre-incubate the cells with zosuquidar, verapamil, or a vehicle control for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in fresh buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the modulator to that of control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and inhibited by competitive inhibitors.
-
Membrane Preparation: Isolate membrane vesicles from P-gp-overexpressing cells.
-
Assay Reaction: Incubate the membrane vesicles with ATP in an assay buffer containing a P-gp substrate (e.g., verapamil, as it can also stimulate ATPase activity) and varying concentrations of the inhibitor (zosuquidar or verapamil).
-
Phosphate (B84403) Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of the inhibitors on the substrate-stimulated ATPase activity. A decrease in Pi production indicates inhibition of P-gp's ATPase function.[12]
Clinical Trials and Perspectives
Both zosuquidar and verapamil have been evaluated in clinical trials for their ability to overcome MDR.
Verapamil: Early clinical trials with verapamil showed some promise in reversing MDR, but its use was severely limited by cardiovascular side effects, such as hypotension and arrhythmias, which occurred at doses required for effective P-gp inhibition.[13] These toxicities prevented the achievement of plasma concentrations high enough to consistently inhibit P-gp in tumors.
This compound: As a third-generation modulator, zosuquidar was designed to be more potent and selective for P-gp with fewer off-target effects.[14] It has undergone several Phase I, II, and III clinical trials in various cancers, including acute myeloid leukemia (AML) and breast cancer.[14][15] While zosuquidar demonstrated good P-gp inhibition in vivo and was generally well-tolerated, the overall clinical outcomes in large randomized trials have been disappointing, with no significant improvement in patient survival.[15][16] This has led to the suggestion that P-gp may not be the sole or dominant mechanism of resistance in all patients, and that other resistance pathways may be at play.
dot
Caption: Key comparative attributes of zosuquidar and verapamil.
Conclusion
This compound is demonstrably a more potent and selective inhibitor of P-glycoprotein than verapamil in preclinical models. Its development as a third-generation modulator successfully addressed the significant toxicity issues that limited the clinical utility of first-generation agents like verapamil. However, the lack of clinical success with zosuquidar highlights the complexity of multidrug resistance in cancer, suggesting that targeting P-gp alone may be insufficient to overcome resistance in many patients. Future research may focus on combination therapies that target multiple resistance mechanisms or on better patient stratification to identify those who are most likely to benefit from P-gp inhibition.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar Trihydrochloride Efficacy in Drug-Resistant Xenograft Models: A Comparative Guide
For researchers and drug development professionals navigating the challenge of multidrug resistance (MDR) in oncology, P-glycoprotein (P-gp) inhibitors offer a promising strategy to restore chemosensitivity. This guide provides a comparative analysis of zosuquidar (B1662489) trihydrochloride against other third-generation P-gp inhibitors, tariquidar (B1662512) and elacridar (B1662867), focusing on their efficacy in preclinical drug-resistant xenograft models.
Performance Comparison in Xenograft Models
The following tables summarize the available quantitative data on the in vivo efficacy of zosuquidar, tariquidar, and elacridar in combination with standard chemotherapeutic agents in various drug-resistant tumor models. It is important to note that the studies cited utilize different tumor models, chemotherapeutics, and dosing regimens, which should be considered when comparing the efficacy of these inhibitors.
Table 1: Efficacy of Zosuquidar in a Doxorubicin-Resistant Murine Leukemia Model
| Treatment Group | Animal Model | Dosing Regimen | Primary Endpoint | Result |
| Doxorubicin (B1662922) alone | Mice with P388/ADR tumors | Doxorubicin: 1 mg/kg | Increased Life Span (ILS) | - |
| Zosuquidar + Doxorubicin | Mice with P388/ADR tumors | Zosuquidar: 30 mg/kg (i.p., daily for 5 days) + Doxorubicin: 1 mg/kg | Increased Life Span (ILS) | Statistically significant increase in survival compared to doxorubicin alone (P<0.001)[1] |
Table 2: Efficacy of Tariquidar in a Doxorubicin-Resistant Breast Cancer Xenograft Model
| Treatment Group | Animal Model | Dosing Regimen | Primary Endpoint | Result |
| Doxorubicin alone | BALB/c mice with JC breast tumors | Doxorubicin: 5 mg/kg (i.v.) | Tumor Volume Reduction | - |
| Tariquidar + Doxorubicin | BALB/c mice with JC breast tumors | Tariquidar: 5 mg/kg (oral) + Doxorubicin: 5 mg/kg (i.v.) | Tumor Volume Reduction | Significant anti-proliferative effect, with a notable reduction in tumor volume compared to doxorubicin alone.[2] |
Table 3: Efficacy of Elacridar in a Doxorubicin-Resistant Murine Leukemia Xenograft Model
| Treatment Group | Animal Model | Dosing Regimen | Primary Endpoint | Result |
| Doxorubicin alone | Mice with P388/DOX tumors | Not specified | Reversal of Resistance | - |
| Elacridar + Doxorubicin | Mice with P388/DOX tumors | Not specified | Reversal of Resistance | Elacridar was able to reverse the resistance of P388/DOX tumors to doxorubicin.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the xenograft studies cited above.
Zosuquidar Xenograft Protocol (P388/ADR Model)
-
Cell Line: Doxorubicin-resistant murine leukemia cells (P388/ADR).
-
Animal Model: Mice.[1]
-
Tumor Implantation: Mice were implanted with P388/ADR tumor cells.[1]
-
Drug Administration:
-
Efficacy Assessment: The primary outcome measured was the increase in life span of the treated mice compared to the control group.[1]
Tariquidar Xenograft Protocol (JC Breast Cancer Model)
-
Cell Line: Doxorubicin-resistant JC breast cancer cells.[2]
-
Animal Model: Six-week-old female BALB/c mice.[2]
-
Tumor Implantation: 1 x 10^6 JC cells were inoculated subcutaneously (s.c.).[2]
-
Drug Administration:
-
Efficacy Assessment: Tumor growth was monitored by caliper measurement, and the reduction in tumor volume was the primary endpoint.[2]
Elacridar Xenograft Protocol (P388/DOX Model)
Specific details for the experimental protocol of elacridar in the P388/DOX xenograft model were not available in the searched literature. However, other in vivo studies with elacridar in mice have used intravenous administration at 5 mg/kg and oral co-administration with chemotherapeutics.[3][5]
Mandatory Visualizations
P-glycoprotein (ABCB1) Mediated Drug Efflux Signaling Pathway
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[6][7] Zosuquidar and other third-generation inhibitors act as potent, non-competitive inhibitors of P-gp, blocking this efflux mechanism.
Caption: P-gp mediated drug efflux and inhibition by Zosuquidar.
Experimental Workflow for a Xenograft Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a P-gp inhibitor in a drug-resistant xenograft model.
Caption: Workflow of a typical in vivo xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 7. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
Zosuquidar Trihydrochloride: A Comparative Guide on its Impact on Chemotherapeutic Agent Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Zosuquidar (B1662489) trihydrochloride (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. By blocking the P-gp efflux pump, zosuquidar aims to increase the intracellular concentration and efficacy of chemotherapeutic agents that are P-gp substrates. This guide provides a comparative analysis of the effect of zosuquidar on the pharmacokinetics of several widely used chemotherapeutic drugs, supported by experimental data from clinical trials.
Impact on Chemotherapeutic Agent Pharmacokinetics: A Tabular Comparison
The co-administration of zosuquidar with various chemotherapeutic agents has been investigated to determine its influence on their pharmacokinetic profiles. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of Zosuquidar on Doxorubicin (B1662922) Pharmacokinetics
| Pharmacokinetic Parameter | Doxorubicin Alone | Doxorubicin + Oral Zosuquidar | Doxorubicin + Intravenous Zosuquidar (≥500 mg) | Percent Change with IV Zosuquidar |
| Clearance (CL) | Baseline | No significant effect[1][2] | Modest Decrease[3][4][5] | ↓ 17-22%[3][4][5] |
| Area Under the Curve (AUC) | Baseline | No significant effect[1][2] | Modest Increase[3][4][5] | ↑ 15-25%[3][4][5] |
| Maximum Concentration (Cmax) | Baseline | Not Reported | Not Reported | - |
| Half-life (t½) | Baseline | Unchanged[1] | Not Reported | - |
Note: Oral administration of zosuquidar with doxorubicin showed little to no effect on doxorubicin's pharmacokinetics.[1][2] However, intravenous administration of zosuquidar at doses exceeding 500 mg resulted in a modest but statistically significant alteration in doxorubicin's clearance and overall exposure.[3][4][5]
Table 2: Effect of Zosuquidar on Daunorubicin and its Metabolite, Daunorubicinol
| Pharmacokinetic Parameter | Daunorubicin Alone | Daunorubicin + Zosuquidar | Percent Change |
| Daunorubicin Clearance (CL) | Baseline | Minimal Reduction[6] | ↓ 10%[6] |
| Daunorubicinol Apparent Clearance (CLm/fm) | Baseline | Significant Decrease[6] | ↓ 50%[6] |
Note: The impact of zosuquidar on the parent drug, daunorubicin, was minimal. However, it significantly decreased the clearance of its active metabolite, daunorubicinol, likely by inhibiting P-gp-mediated biliary excretion.[6]
Table 3: Effect of Zosuquidar on Paclitaxel (B517696) Pharmacokinetics
| Pharmacokinetic Parameter | Paclitaxel Alone | Paclitaxel + Zosuquidar (Cmax > 350 µg/L) | Percent Change |
| Clearance (CL) | Baseline | Decreased | ↓ 25% |
| Area Under the Curve (AUC) | Baseline | Increased | ↑ 30% (1.3-fold) |
Note: Co-administration of zosuquidar with paclitaxel led to a significant decrease in paclitaxel clearance and a corresponding increase in its systemic exposure.[3][4]
Table 4: Effect of Zosuquidar on Other Chemotherapeutic Agents (Qualitative Data)
| Chemotherapeutic Agent | Effect of Zosuquidar on Pharmacokinetics | Supporting Evidence |
| Vincristine (B1662923) | Moderate effects observed when co-administered with the CHOP regimen.[7][8] | Quantitative data from dedicated clinical trials are limited. The interaction is likely due to inhibition of P-gp, as vincristine is a known P-gp substrate. |
| Etoposide (B1684455) | Preclinical studies in animal models suggest that zosuquidar does not alter the pharmacokinetic profile of etoposide.[1] However, a study in rats showed that oral zosuquidar could increase the oral bioavailability of etoposide.[9] | Clinical data on the pharmacokinetic interaction between zosuquidar and etoposide is currently lacking. |
| Topotecan (B1662842) | No clinical trial data is available on the specific effect of zosuquidar on topotecan pharmacokinetics. | Topotecan is a substrate for both P-gp and Breast Cancer Resistance Protein (BCRP).[5] Therefore, a P-gp inhibitor like zosuquidar could potentially alter its disposition. |
Experimental Protocols
The following section details the typical methodologies employed in the clinical trials cited in this guide to assess the pharmacokinetic interactions of zosuquidar.
Pharmacokinetic Analysis of Zosuquidar and Co-administered Chemotherapeutics
1. Study Design:
-
Patient Population: Patients with advanced malignancies.[2][4]
-
Treatment Cycles: In initial cycles, the chemotherapeutic agent and zosuquidar were often administered separately to establish baseline pharmacokinetic profiles. In subsequent cycles, they were administered concurrently.[2][5]
-
Zosuquidar Administration: Zosuquidar has been administered both orally (p.o.) and intravenously (i.v.). Oral doses were typically administered over several days, while intravenous infusions were given over a specified period (e.g., 48 hours).[1][4]
-
Chemotherapeutic Administration: Standard doses and infusion times were used for the respective chemotherapeutic agents (e.g., doxorubicin, paclitaxel).[2][3]
2. Sample Collection:
-
Blood Sampling: Plasma samples were collected at multiple time points before, during, and after drug administration to capture the complete pharmacokinetic profile.[1][2] Typical sampling schedules extended up to 96 hours post-dose.[2]
3. Bioanalytical Method:
-
Drug Concentration Measurement: Concentrations of zosuquidar, the parent chemotherapeutic drug, and its major metabolites in plasma were determined using validated high-performance liquid chromatography (HPLC) methods.[1][10]
4. Pharmacokinetic Parameter Calculation:
-
Non-compartmental Analysis: Standard non-compartmental methods were used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
CL: Total body clearance.
-
t½: Elimination half-life.[2]
-
Assessment of P-glycoprotein Inhibition
1. Surrogate Assay:
-
Rhodamine 123 Efflux Assay: The functional inhibition of P-gp in patients was often assessed using a surrogate assay involving peripheral blood mononuclear cells, specifically natural killer (NK) cells which are known to express P-gp.[1]
-
Procedure: Patient-derived NK cells were incubated with rhodamine 123, a fluorescent P-gp substrate. Increased retention of rhodamine 123 within the cells in the presence of zosuquidar indicated effective P-gp inhibition.[1]
-
Correlation: The degree of P-gp inhibition was then correlated with the plasma concentrations of zosuquidar.[1]
Mandatory Visualizations
Mechanism of Zosuquidar Action
Caption: Zosuquidar inhibits the P-gp efflux pump, increasing intracellular chemotherapeutic concentration.
Experimental Workflow for Pharmacokinetic Studies
Caption: A typical workflow for clinical trials assessing zosuquidar's effect on drug pharmacokinetics.
References
- 1. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic drug interactions of vinca alkaloids: summary of case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
Zosuquidar Trihydrochloride in Acute Myeloid Leukemia: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of zosuquidar (B1662489) trihydrochloride in combination with standard chemotherapy for the treatment of acute myeloid leukemia (AML), particularly in older adults. Zosuquidar, a potent and specific inhibitor of P-glycoprotein (P-gp), was investigated as a means to overcome multidrug resistance (MDR), a significant challenge in AML therapy. This guide contrasts its performance with alternative P-gp inhibitors and standard chemotherapy regimens, supported by experimental data from key clinical trials.
Mechanism of Action: Reversing Multidrug Resistance
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. In AML, overexpression of P-gp is associated with a poorer prognosis. Zosuquidar competitively inhibits P-gp, aiming to restore the sensitivity of leukemic cells to chemotherapy.
A Comparative Guide to Third-Generation P-glycoprotein Inhibitors and Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of zosuquidar (B1662489) trihydrochloride with other third-generation P-glycoprotein (P-gp) inhibitors, focusing on their performance, supporting experimental data, and methodologies. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus reducing their intracellular concentration and efficacy. Third-generation P-gp inhibitors were developed to overcome the limitations of earlier generations, offering higher potency, specificity, and reduced off-target effects.
Overview of Third-Generation P-gp Inhibitors
Third-generation P-gp inhibitors, including zosuquidar, tariquidar (B1662512), elacridar (B1662867), and laniquidar, were designed for enhanced selectivity and potency at nanomolar concentrations.[1][2] Unlike their predecessors, these agents were developed to have minimal interaction with other ABC transporters and cytochrome P450 enzymes, thereby reducing pharmacokinetic interactions with co-administered anticancer drugs.[3] Despite promising preclinical data, their clinical development has been challenging, with many failing to demonstrate significant improvements in therapeutic efficacy in clinical trials.[2][4][5]
Zosuquidar Trihydrochloride: A Profile
Zosuquidar (LY335979) is a potent and highly selective P-gp inhibitor.[6] Preclinical studies demonstrated its ability to restore the sensitivity of P-gp-expressing cancer cell lines to various chemotherapeutic agents.[6] It was developed to be co-administered with standard doses of chemotherapy, as it was found to have minimal impact on the pharmacokinetic profiles of P-gp substrates.[6] However, a phase III clinical trial in elderly patients with acute myeloid leukemia (AML) did not show a significant improvement in overall survival.[4][7]
Comparative Performance Data
The following tables summarize the available quantitative data for zosuquidar and other third-generation P-gp inhibitors. It is important to note that the data are derived from various studies with different experimental conditions, which should be considered when making direct comparisons.
Table 1: In Vitro Potency of Third-Generation P-gp Inhibitors
| Inhibitor | Parameter | Value | Cell Line/System | Substrate | Reference |
| Zosuquidar | Ki | 59 nM | P-glycoprotein | - | N/A |
| IC50 | 1.2 nM | HL60/VCR | Vinblastine | N/A | |
| IC50 | 5.80 ± 1.70 nM | Caco-2 | Etoposide | N/A | |
| Tariquidar | IC50 | 41 nM | P-glycoprotein | [¹²⁵I]iodoarylazidoprazosin | N/A |
| Elacridar | IC50 | 250 nM | BCRP-overexpressing cells | Mitoxantrone | [8] |
| Laniquidar | IC50 | 0.51 µM | P-glycoprotein | - | [9] |
Note: IC50 and Ki values are highly dependent on the experimental system, including the cell line, P-gp expression level, and the substrate used. The data presented here are from individual studies and not from direct head-to-head comparisons under identical conditions.
Table 2: Clinical Trial Outcomes of Third-Generation P-gp Inhibitors
| Inhibitor | Cancer Type | Phase | Combination Therapy | Objective Response Rate (ORR) / Complete Response (CR) | Reference |
| Zosuquidar | Acute Myeloid Leukemia (AML) | III | Daunorubicin + Cytarabine | 51.9% Remission Rate (vs 48.9% placebo) | [4][7] |
| Acute Leukemia | I | Daunorubicin + Cytarabine | 43.7% CR | [4] | |
| Tariquidar | Advanced Breast Carcinoma | II | Anthracyclines or Taxanes | 6% Partial Response | [4] |
| Refractory Solid Tumors (Pediatric) | I | Doxorubicin, Vinorelbine, or Docetaxel | ~10% ORR | [4] | |
| Laniquidar | Metastatic Breast Cancer | II | Docetaxel and Paclitaxel | Results not reported | [10] |
Note: Clinical trial outcomes are influenced by numerous factors, including patient population, disease stage, and prior treatments. These results are not from direct comparative trials.
Table 3: Pharmacokinetic Interactions with Co-administered Chemotherapy
| Inhibitor | Co-administered Drug | Effect on Chemotherapy Pharmacokinetics | Reference |
| Zosuquidar | Doxorubicin | No significant alteration | [6] |
| Tariquidar | Vinorelbine | No effect | N/A |
| Doxorubicin, Docetaxel | Reduced clearance of docetaxel | N/A | |
| Elacridar | Paclitaxel (oral) | Increased plasma levels | [4] |
| Topotecan (oral) | Increased bioavailability | [4] | |
| Laniquidar | N/A | Limited data available | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to aid in the design and interpretation of preclinical studies.
Calcein-AM Efflux Assay
This is a fluorescence-based method to assess P-gp activity in living cells.
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is converted by intracellular esterases into the fluorescent, hydrophilic molecule calcein. In cells with active P-gp, Calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of fluorescent calcein.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells and a parental control cell line in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the P-gp inhibitor (e.g., zosuquidar) and appropriate vehicle controls for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to all wells at a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
Data Analysis: Calculate the percentage of P-gp inhibition based on the fluorescence intensity in the presence and absence of the inhibitor, relative to the parental cells.
Rhodamine 123 Extrusion Assay
This is another common fluorescence-based assay to measure P-gp activity.
Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. It accumulates in the mitochondria of living cells. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cell, leading to lower intracellular fluorescence. P-gp inhibitors block this extrusion, resulting in higher fluorescence.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of P-gp-overexpressing and parental control cells.
-
Dye Loading: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for dye uptake.
-
Inhibitor Treatment: Add the P-gp inhibitor at various concentrations and incubate for an additional 30-60 minutes.
-
Efflux Period: Wash the cells to remove extracellular dye and resuspend them in a fresh medium with or without the inhibitor. Incubate for a defined period (e.g., 1-2 hours) to allow for dye extrusion.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Determine the P-gp inhibition by comparing the fluorescence of inhibitor-treated cells to untreated cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P-gp mediated drug efflux mechanism and a typical experimental workflow for evaluating P-gp inhibitors.
Conclusion
This compound stands out as a potent and selective third-generation P-gp inhibitor with a well-characterized preclinical profile. While it demonstrated superior potency in in vitro studies compared to earlier generation inhibitors, its clinical efficacy, similar to other third-generation inhibitors like tariquidar and elacridar, has been underwhelming. The lack of significant clinical benefit in large-scale trials highlights the complexity of overcoming multidrug resistance in cancer, which often involves multiple resistance mechanisms beyond P-gp overexpression.
For researchers, the choice of a P-gp inhibitor for preclinical studies should be guided by the specific research question, considering factors such as potency, specificity, and potential for off-target effects. The experimental protocols and data presented in this guide offer a framework for the objective evaluation and comparison of these agents in a laboratory setting. Future research may focus on identifying patient populations most likely to benefit from P-gp inhibition or on developing combination therapies that target multiple resistance pathways simultaneously.
References
- 1. researchgate.net [researchgate.net]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Laniquidar - Wikipedia [en.wikipedia.org]
Zosuquidar Trihydrochloride: A Comparative Guide to a Potent P-glycoprotein Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zosuquidar (B1662489) trihydrochloride's efficacy in various cancer cell lines, juxtaposed with other P-glycoprotein (P-gp) inhibitors. Zosuquidar is a third-generation, highly potent and specific, non-competitive inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in tumor cells leads to the active efflux of a wide array of chemotherapeutic agents, thereby diminishing their intracellular concentration and therapeutic efficacy.[3] Zosuquidar has been shown to reverse this resistance, restoring sensitivity to various anticancer drugs.[3][4]
Performance Comparison of P-glycoprotein Inhibitors
The following tables summarize the efficacy of zosuquidar and alternative P-gp inhibitors—tariquidar, elacridar, and cyclosporine A—across different cancer cell lines. The data highlights the concentration required for P-gp inhibition and the extent to which these modulators can restore the cytotoxic effects of chemotherapeutic agents in resistant cells.
Table 1: Comparative IC50 Values for P-glycoprotein Inhibition
| Inhibitor | Cancer Cell Line | IC50 Value (P-gp Inhibition) | Experimental Assay |
| Zosuquidar | SW-620/AD300 | 0.059 µM (Ki) | [3H]azidopine photoaffinity labeling |
| P-gp (cell-free) | 59 nM (Ki) | Not Specified | |
| P-gp (cell-free) | 60 nM (Ki) | Not Specified | |
| Tariquidar | P-gp expressing membranes | 43 nM | Vanadate-sensitive ATPase activity |
| P-gp (in vitro) | ~0.04 µM | Substrate transport inhibition | |
| Elacridar | P-gp expressing membranes | 0.16 µM | [3H]azidopine labeling |
| MCF7R | 0.05 µM | Rhodamine 123 accumulation | |
| Cyclosporine A | P-gp expressing cells | 3.2 µM | Not Specified |
Table 2: Efficacy of Zosuquidar in Reversing Chemotherapeutic Resistance
| Cancer Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | IC50 of Chemo Agent (µM) - Without Zosuquidar | IC50 of Chemo Agent (µM) - With Zosuquidar | Resistance Modifying Factor (RMF) |
| K562/DOX | Daunorubicin | 0.3 µM | >50 | 1.1 ± 0.4 | >45.5 |
| HL60/DNR | Daunorubicin | 0.3 µM | 15.2 ± 2.5 | 0.12 ± 0.05 | 126.7 |
| K562/DOX | Mitoxantrone | 0.3 µM | 0.8 ± 0.1 | 0.05 ± 0.01 | 16.0 |
| HL60/DNR | Mitoxantrone | 0.3 µM | 0.9 ± 0.2 | 0.04 ± 0.01 | 22.5 |
| CEM/VLB100 | Vinblastine | 0.1 µM | - | - | Full restoration of sensitivity |
| CEM/VLB100 | Doxorubicin (B1662922) | 0.1 µM | - | - | Full restoration of sensitivity |
| CEM/VLB100 | Etoposide | 0.1 µM | - | - | Full restoration of sensitivity |
| CEM/VLB100 | Paclitaxel | 0.1 µM | - | - | Full restoration of sensitivity |
RMF is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the modulator.[5]
Table 3: Intrinsic Cytotoxicity of Zosuquidar
| Cancer Cell Line | IC50 of Zosuquidar Alone (µM) |
| CCRF-CEM | 6 |
| CEM/VLB100 | 7 |
| P388 | 15 |
| P388/ADR | 8 |
| MCF7 | 7 |
| MCF7/ADR | 15 |
| 2780 | 11 |
| 2780AD | 16 |
| UCLA-P3 | >5 |
| UCLA-P3.003VLB | >5 |
Data from MedChemExpress, indicating that zosuquidar's cytotoxic effects are observed at concentrations significantly higher than those required for P-gp inhibition.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay is used to determine the IC50 values of chemotherapeutic agents in the presence and absence of P-gp inhibitors.[7][8][9]
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent
-
P-gp inhibitor (e.g., zosuquidar)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[10]
-
Treatment:
-
For determining the IC50 of the chemotherapeutic agent, add serial dilutions of the drug to the wells.
-
To assess resistance reversal, pre-incubate the cells with the P-gp inhibitor (e.g., 0.3 µM zosuquidar) for 1-2 hours before adding the chemotherapeutic agent at various concentrations.[11]
-
Include appropriate controls: cells with no treatment, cells with P-gp inhibitor alone, and media-only blanks.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3.5-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 590 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Function
This flow cytometry-based assay measures the efflux of the fluorescent P-gp substrate Rhodamine 123 to assess P-gp activity and its inhibition.[12][13]
Materials:
-
Cancer cell lines (P-gp expressing and parental)
-
Cell culture medium
-
Rhodamine 123 solution (1 mg/mL in DMSO)
-
P-gp inhibitor (e.g., zosuquidar)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in culture medium.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with the P-gp inhibitor at the desired concentration for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C in the dark.[13]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in pre-warmed fresh medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.[13]
-
Sample Preparation for Flow Cytometry: After the efflux period, wash the cells again with ice-cold PBS and resuspend in PBS for analysis.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the inhibitor-treated cells compared to the untreated cells indicates inhibition of P-gp-mediated efflux.
Protocol 3: P-glycoprotein ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can either stimulate or inhibit this activity.
Materials:
-
P-gp-rich cell membranes (e.g., from P-gp overexpressing cell lines)
-
Assay Buffer (e.g., containing Tris-HCl, MgCl2)
-
ATP
-
P-gp inhibitor (e.g., zosuquidar)
-
Sodium orthovanadate (a general ATPase inhibitor)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp-rich membranes to the assay buffer.
-
Inhibitor Addition: Add various concentrations of the P-gp inhibitor to the wells. Include a control with no inhibitor and a control with sodium orthovanadate to determine the P-gp specific ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at approximately 620-650 nm.
-
Data Analysis: The P-gp specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of sodium orthovanadate. Plot the percentage of inhibition or stimulation of ATP hydrolysis against the inhibitor concentration to determine the IC50 or EC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to zosuquidar's mechanism of action and experimental design.
Caption: Mechanism of P-gp inhibition by zosuquidar.
Caption: Workflow for assessing multidrug resistance reversal.
Caption: P-gp mediated drug efflux signaling pathway.
References
- 1. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotin-hpdp.com [biotin-hpdp.com]
- 4. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Zosuquidar Trihydrochloride and Elacridar: Potent P-glycoprotein Inhibitors in Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent third-generation P-glycoprotein (P-gp, ABCB1) inhibitors: zosuquidar (B1662489) trihydrochloride and elacridar (B1662867). Both compounds are instrumental in preclinical and clinical research aimed at overcoming multidrug resistance (MDR) in cancer. This document outlines their mechanisms of action, inhibitory profiles, and provides supporting experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Overexpression of P-gp in cancer cells is a major mechanism of MDR, leading to reduced intracellular drug concentrations and therapeutic failure. Zosuquidar and elacridar are potent inhibitors of P-gp, designed to reverse this resistance and restore the efficacy of anticancer drugs.
Chemical Structures and Properties
A fundamental aspect of understanding the functional differences between zosuquidar and elacridar lies in their distinct chemical structures.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Zosuquidar Trihydrochloride | [Image of this compound structure] | C₃₂H₃₁F₂N₃O₂ · 3HCl | 637.0 g/mol |
| Elacridar | [Image of Elacridar structure] | C₃₄H₃₃N₃O₅ | 563.64 g/mol |
Mechanism of Action
Both zosuquidar and elacridar inhibit P-gp-mediated drug efflux, but through different primary mechanisms.
Zosuquidar acts as a potent and specific competitive inhibitor of P-gp. It binds directly to the substrate-binding site of the transporter, thereby preventing the binding and subsequent efflux of chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic effect.
Elacridar , on the other hand, is a non-competitive inhibitor that modulates the ATPase activity of P-gp. By interfering with the ATP hydrolysis that powers the transporter, elacridar effectively disables the efflux pump.
Zosuquidar Trihydrochloride: A Comparative Guide to its High Specificity for P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of zosuquidar (B1662489) trihydrochloride's specificity as a P-glycoprotein (P-gp, ABCB1) inhibitor. Zosuquidar is a third-generation, potent, and highly selective modulator of P-gp, a key contributor to multidrug resistance (MDR) in cancer.[1][2][3] Its targeted action allows for the reversal of P-gp-mediated drug efflux with minimal interference with other ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2).[1][4]
Comparative Inhibitory Activity
Zosuquidar's high affinity and specificity for P-gp are evident when compared to its effects on other ABC transporters. It potently reverses P-gp-mediated resistance at nanomolar concentrations, while its impact on MRP1 and BCRP is negligible even at micromolar concentrations.[1]
| Transporter | Compound | Parameter | Value | Cell Line / System | Reference |
| P-glycoprotein (P-gp) | Zosuquidar | Ki | 59 nM | Cell-free assay | [1][5][6][7] |
| Zosuquidar | IC50 | 59 nM | SW-620/AD300 | [1] | |
| Verapamil | - | - | - | ||
| Tariquidar | - | - | - | ||
| MRP1 | Zosuquidar | Activity | No modulation of drug resistance | HL60/ADR (MRP1-expressing) | [1][4] |
| BCRP | Zosuquidar | Activity | Little to no effect at 5 µM | MCF-7 (BCRP-transfected) | [1][4] |
| Organic Cation Transporters (OCTs) | Zosuquidar | IC50 (OCT1) | 7.5 µM | HEK293 cells overexpressing OCT1 | [8] |
Recent studies have indicated that while zosuquidar is highly specific for P-gp, it may weakly inhibit organic cation transporters (OCTs) 1-3, albeit at much higher concentrations than those required for P-gp inhibition.[8][9][10] To avoid potential off-target effects in experimental settings, it is recommended to use zosuquidar at concentrations below 1 µM.[8][9][10]
Mechanism of Action
P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[3][11] Zosuquidar competitively inhibits the function of P-gp, blocking the efflux of P-gp substrates and restoring their intracellular accumulation and cytotoxic effects.[3][12]
Experimental Protocols
The specificity of zosuquidar for P-gp has been validated through various in vitro assays.[1] Below are detailed methodologies for key experiments.
1. Chemosensitivity (Cytotoxicity) Assay
This assay determines the ability of an inhibitor to reverse MDR by measuring the cytotoxicity of a chemotherapeutic agent in the presence and absence of the inhibitor.
-
Cell Lines: A panel of cell lines is used, including a drug-sensitive parental cell line (e.g., HL60) and its P-gp-overexpressing, drug-resistant counterpart (e.g., HL60/Vinc). Additionally, cell lines specifically overexpressing other transporters like MRP1 (e.g., HL60/ADR) or BCRP (e.g., MCF-7/BCRP) are included.[4]
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of a chemotherapeutic agent (a known P-gp substrate, e.g., vinorelbine, mitoxantrone) alone or in combination with a fixed, non-toxic concentration of zosuquidar (e.g., 0.5 µM).[4]
-
Incubate the cells for a specified period (e.g., 3 days).[4]
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. A significant decrease in the IC50 in the presence of zosuquidar in P-gp-overexpressing cells indicates reversal of resistance.
-
2. Fluorescent Substrate Accumulation/Efflux Assays
These assays directly measure the function of efflux pumps by quantifying the intracellular accumulation or retention of fluorescent substrates.
-
Substrates:
-
Procedure (Rhodamine 123 Efflux for P-gp Activity):
-
Incubate P-gp-expressing cells (e.g., K562/DOX) and parental cells (e.g., K562) with a fluorescent substrate like Rhodamine 123.
-
Wash the cells to remove the extracellular substrate.
-
Resuspend the cells in a fresh medium with or without the inhibitor (zosuquidar).
-
Incubate for a specific time to allow for drug efflux.
-
Measure the intracellular fluorescence using flow cytometry. A higher fluorescence intensity in the presence of zosuquidar indicates inhibition of P-gp-mediated efflux.
-
3. Photoaffinity Labeling
This technique is used to directly assess the binding of an inhibitor to a specific transporter.
-
Reagents: A radiolabeled photoaffinity analog of a P-gp substrate, such as [¹²⁵I]Iodomycin.[4]
-
Procedure:
-
Isolate cell membranes from cells overexpressing P-gp (e.g., CEM/VLB100), MRP1 (e.g., H69AR), or BCRP (e.g., MCF-7/BCRP).[4]
-
Incubate the membranes with the radiolabeled photoaffinity probe in the presence or absence of zosuquidar or other inhibitors.
-
Expose the mixture to UV light to covalently link the probe to the transporter.
-
Separate the membrane proteins by SDS-PAGE and visualize the radiolabeled transporter using autoradiography.
-
Inhibition of photolabeling in the presence of zosuquidar indicates direct binding to the transporter. Studies have shown that zosuquidar inhibits the photolabeling of P-gp but not MRP1 or BCRP.[4]
-
Experimental Workflow for Assessing Specificity
Conclusion
The collective evidence from multiple in vitro studies firmly establishes zosuquidar trihydrochloride as a highly potent and specific inhibitor of P-glycoprotein.[1][4][11] Its minimal interaction with other clinically relevant ABC transporters like MRP1 and BCRP at effective P-gp inhibitory concentrations makes it an invaluable tool for studying P-gp-mediated multidrug resistance and a promising candidate for clinical applications where targeted P-gp modulation is desired.[1][9] However, researchers should be mindful of its potential weak interaction with organic cation transporters at higher concentrations.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The "specific" P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Zosuquidar Trihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of zosuquidar (B1662489) trihydrochloride, a potent P-glycoprotein inhibitor used in drug development research. Adherence to these procedures is critical to ensure the safety of laboratory staff and to maintain environmental compliance. Zosuquidar trihydrochloride is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Prior to handling this compound in any form, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene).
-
Body Protection: A lab coat or disposable gown is required.
-
Respiratory Protection: In cases of potential aerosol generation (e.g., handling powders outside of a containment hood), a properly fitted respirator is necessary.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, gowns), and any other solid materials (e.g., weigh boats, pipette tips) that have come into contact with the compound.
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its solvents.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant hazardous waste container.
-
Due to the instability of this compound in aqueous solutions, it is recommended to prepare only the required amount for immediate use to minimize waste.
-
Do not mix this compound waste with other incompatible chemical waste streams. A thorough understanding of chemical compatibility is crucial.
-
Never dispose of liquid this compound waste down the drain.
-
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste, if applicable.
-
The primary hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
-
Do not store waste containers in direct sunlight or near sources of heat.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
Spill and Decontamination Procedures
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment as outlined above.
-
Contain the Spill:
-
For liquid spills, use absorbent pads or other inert absorbent material to contain the spill.
-
For solid spills, carefully cover the powder with a damp cloth or paper towel to avoid generating dust.
-
-
Clean the Spill:
-
Carefully collect the absorbed material or the dampened powder and place it in a designated hazardous waste container.
-
Decontaminate the spill area using a suitable laboratory detergent and water.
-
Rinse the area thoroughly with water.
-
-
Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Summary of Key Data
For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 167465-36-3 |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in water. |
| Stability | Unstable in aqueous solutions; fresh preparation is recommended. |
| Incompatible Waste Streams | Avoid mixing with strong oxidizing or reducing agents. |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed contractor. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Zosuquidar trihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Zosuquidar trihydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and risk.
Chemical Identifier:
-
Name: this compound
-
Synonyms: LY335979, RS 33295-198
-
CAS Number: 167465-36-3
Hazard Identification: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it poses the following risks[1]:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
It is essential to handle this compound with appropriate precautions to avoid direct contact and inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling activities, based on general guidelines for cytotoxic drugs.
| Activity | Required Personal Protective Equipment |
| Handling Unopened Vials/Containers | At a minimum, single pair of chemotherapy-tested gloves. |
| Weighing and Preparing Solutions (in a containment device) | Double gloves (chemotherapy-tested), disposable gown, eye protection (safety glasses or goggles). |
| Handling Open Solutions/Performing Experiments | Double gloves (chemotherapy-tested), disposable gown, eye protection (goggles or face shield). |
| Cleaning and Decontamination | Double gloves (chemotherapy-tested), disposable gown, eye protection (goggles or face shield). |
| Spill Cleanup | Double gloves (chemotherapy-tested), disposable gown, shoe covers, eye protection (goggles and face shield), and a fit-tested N95 respirator. |
Key PPE Specifications:
-
Gloves: Must be powder-free and tested for resistance to chemotherapy drugs according to ASTM D6978[2][3][4][5]. Nitrile or neoprene gloves are generally preferred over latex[3][6]. It is recommended to wear two pairs of gloves (double-gloving) for enhanced safety[3][6]. Gloves should be changed regularly and immediately if contaminated, torn, or punctured.
-
Gowns: Should be disposable, lint-free, made of a low-permeability fabric, and have a solid front with back closure, long sleeves, and tight-fitting elastic or knit cuffs[6][7].
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles and a full-face shield should be worn[6][7].
-
Respiratory Protection: A fit-tested N95 or higher-level respirator should be used when handling the powder outside of a containment device or when there is a risk of aerosol generation[7][8].
Experimental Protocols: Safe Handling and Solution Preparation
Engineering Controls: All procedures involving the handling of powdered this compound or the preparation of concentrated stock solutions should be performed in a designated containment device, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize inhalation exposure.
Stock Solution Preparation (Example Protocol):
-
Preparation: Before starting, ensure the work area within the containment device is clean and decontaminated. Gather all necessary materials, including the this compound vial, appropriate solvent (e.g., DMSO, ethanol), sterile vials, and micropipettes.
-
Donning PPE: Put on all required PPE as specified in the table above for "Weighing and Preparing Solutions."
-
Weighing: If weighing the powder, do so on a calibrated analytical balance within the containment device. Use a spatula to carefully transfer the powder to a tared weigh boat.
-
Dissolving: Carefully add the desired volume of solvent to the vial containing the this compound powder. Cap the vial securely. The compound is soluble in DMSO and ethanol (B145695) at approximately 10 mg/mL.
-
Mixing: Mix the solution by gentle vortexing or inversion until the solid is completely dissolved. Ultrasonic agitation may be used if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months. It is recommended to use freshly prepared solutions, as the compound may be unstable in solution[9].
-
Decontamination and Waste Disposal: After preparation, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol followed by a detergent solution). Dispose of all contaminated disposables (gloves, weigh boats, pipette tips, etc.) as hazardous chemical waste.
Operational and Disposal Plans
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A spill kit specifically for hazardous drugs should be readily available in the laboratory.
Caption: Logical workflow for responding to a this compound spill.
Waste Disposal:
All waste generated from the handling of this compound must be treated as hazardous chemical waste. Proper segregation and disposal are critical to prevent environmental contamination and exposure to others.
-
Trace Waste: Items that are "RCRA empty" (containing less than 3% by weight of the original substance), such as empty vials, used gloves, gowns, and other disposables, should be collected in a designated, clearly labeled yellow chemotherapy waste container for incineration[10].
-
Bulk Waste: This includes unused or expired this compound, grossly contaminated items, and materials used to clean up spills. Bulk waste must be disposed of in a black RCRA hazardous waste container[10].
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container specifically designated for chemotherapy or hazardous drug waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound or its contaminated waste in the regular trash or down the drain.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 4. store.astm.org [store.astm.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsinsider.com [ohsinsider.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
